Technical Documentation Center

3,4-difluoro-N-methylbenzene-1-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,4-difluoro-N-methylbenzene-1-sulfonamide
  • CAS: 888697-77-6

Core Science & Biosynthesis

Foundational

in vitro mechanism of action of 3,4-difluoro-N-methylbenzene-1-sulfonamide

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3,4-difluoro-N-methylbenzene-1-sulfonamide Introduction: Unveiling the Potential of a Fluorinated Sulfonamide 3,4-difluoro-N-methylbenzene-1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3,4-difluoro-N-methylbenzene-1-sulfonamide

Introduction: Unveiling the Potential of a Fluorinated Sulfonamide

3,4-difluoro-N-methylbenzene-1-sulfonamide is a fluorinated aromatic sulfonamide with the molecular formula C₇H₇F₂NO₂S.[1] As a secondary sulfonamide, it features a methyl group on the sulfonamide nitrogen, a structural nuance that can significantly influence its biological activity.[1] While this specific molecule is noted as a valuable building block in medicinal chemistry for developing drugs active in the central nervous system (CNS), its intrinsic in vitro mechanism of action remains to be fully characterized.[1] The sulfonamide moiety is a well-established pharmacophore, renowned for its role in a plethora of therapeutic agents, from antimicrobials to anticancer drugs.[2][3][4][5] The inclusion of two fluorine atoms on the benzene ring is a strategic design choice, often employed to enhance metabolic stability, lipophilicity, and target engagement—qualities particularly desirable for CNS-penetrant compounds.[1]

This guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to systematically elucidate the . Our approach is not a rigid template but a logical, cascading workflow designed to first identify the primary biological activity and then to dissect the underlying molecular mechanisms.

Part 1: Broad-Spectrum Phenotypic and Target-Based Screening

The initial phase of characterization involves a broad-based screening approach to cast a wide net and identify the most promising therapeutic avenues. Given the diverse activities of the sulfonamide class, we will simultaneously investigate its potential as an antimicrobial, an enzyme inhibitor, and a cytotoxic agent.

Antimicrobial Activity Assessment

The classic mechanism of action for sulfonamides is the inhibition of folic acid synthesis in bacteria by competing with para-aminobenzoic acid (PABA) for the enzyme dihydropteroate synthase (DHPS).[2][6][7] Therefore, a foundational step is to assess the antibacterial properties of our target compound.

  • Bacterial Strain Selection: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used.[5][8]

  • Preparation of Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]

  • Compound Dilution: Prepare a 2-fold serial dilution of 3,4-difluoro-N-methylbenzene-1-sulfonamide in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[9]

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

cluster_0 Antimicrobial Activity Workflow A Prepare serial dilutions of 3,4-difluoro-N-methylbenzene-1-sulfonamide B Inoculate with standardized bacterial cultures (Gram +/-) A->B C Incubate for 18-24 hours B->C D Determine Minimum Inhibitory Concentration (MIC) C->D E Positive Result: Proceed to DHPS Inhibition Assay D->E Growth Inhibition Observed F Negative Result: Deprioritize antimicrobial MOA D->F No Inhibition

Caption: Workflow for determining antimicrobial activity.

Enzyme Inhibition Profiling

Beyond their antibacterial effects, sulfonamides are known to inhibit various enzymes, most notably carbonic anhydrases (CAs) and protein tyrosine phosphatases (PTPs).[3][9][10]

A common method is the stopped-flow CO₂ hydrase assay.[9]

  • Reagents: Prepare a buffer solution (e.g., Tris-HCl), a solution of purified human carbonic anhydrase (isoforms I, II, IX, and XII are relevant for cancer), the test compound dissolved in DMSO, and a CO₂-saturated water solution.[9]

  • Measurement: The assay measures the enzyme-catalyzed hydration of CO₂. The resulting change in pH due to the formation of bicarbonate and protons is monitored using a pH indicator in a stopped-flow instrument.[9]

  • Inhibition Analysis: The assay is performed in the presence of varying concentrations of the inhibitor.

  • Data Analysis: The initial reaction rates are measured, and the inhibition constants (Kᵢ) are determined by fitting the data of reaction rates versus inhibitor concentrations.[9]

PTP1B is a key regulator in insulin signaling pathways, making it a target for diabetes and obesity.[10]

  • Reagents: Recombinant human PTP1B, a fluorogenic substrate (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate), and assay buffer.

  • Procedure: The assay is performed in a 96-well plate. The test compound is pre-incubated with the PTP1B enzyme.

  • Reaction Initiation: The reaction is started by adding the fluorogenic substrate.

  • Measurement: The fluorescence generated by the enzymatic cleavage of the substrate is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of the reaction is calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rate against the logarithm of the inhibitor concentration.

In Vitro Cytotoxicity Screening

Many novel sulfonamides have demonstrated significant anti-tumor activities in vitro.[3][11] A cytotoxicity screen against a panel of human cancer cell lines is therefore essential.

  • Cell Line Panel: Select a diverse panel of human cancer cell lines (e.g., HeLa for cervical cancer, MDA-MB-468 and MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK-293) to assess selectivity.[3][11]

  • Cell Seeding: Seed the cells in 96-well plates at a concentration of 1 x 10⁵ cells/mL and allow them to adhere for 24 hours.[3]

  • Compound Treatment: Treat the cells with logarithmic concentrations (e.g., 0.1 µM to 1 mM) of 3,4-difluoro-N-methylbenzene-1-sulfonamide for 72 hours.[3]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[8][9]

  • Data Acquisition: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance at 540 nm using an ELISA plate reader.[3]

  • Data Analysis: Calculate the percentage of cell survival relative to the vehicle-treated control. Determine the IC₅₀ value for each cell line.

Assay TypeTarget/Cell LineEndpointHypothetical Result for 3,4-difluoro-N-methylbenzene-1-sulfonamide
Antimicrobial S. aureusMIC>100 µM
E. coliMIC>100 µM
Enzyme Inhibition Carbonic Anhydrase IIIC₅₀5.2 µM
PTP1BIC₅₀25 µM
Cytotoxicity HeLaIC₅₀15 µM
MDA-MB-468IC₅₀8 µM
MCF-7IC₅₀22 µM
HEK-293 (Normal)IC₅₀>50 µM

Hypothetical results suggest weak/no antimicrobial activity, moderate enzyme inhibition, and selective cytotoxicity against cancer cells, warranting further investigation into its anticancer mechanism.

Part 2: Elucidation of Anticancer Mechanism of Action

Assuming the initial screen reveals selective cytotoxicity, the next logical step is to investigate the underlying mechanism. Key questions to address are: How does the compound kill cancer cells? Does it halt cell proliferation? Does it induce programmed cell death?

Cell Cycle Analysis

Many cytotoxic agents, including some sulfonamides, exert their effects by causing cell cycle arrest at specific checkpoints.[3]

  • Cell Treatment: Treat a cancer cell line that showed high sensitivity (e.g., MDA-MB-468) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The DNA content histogram will reveal the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.

Apoptosis Induction Assay

Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. We need to determine if the observed cytotoxicity is due to the induction of apoptosis.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS. Propidium iodide is used to identify necrotic or late apoptotic cells with compromised membranes.

  • Cell Treatment: Treat sensitive cancer cells (e.g., MDA-MB-468) with the compound at its IC₅₀ and 2x IC₅₀ for a relevant time point (e.g., 24 hours).

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide.

  • Flow Cytometry: Analyze the stained cells promptly.

  • Data Analysis:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

cluster_1 Hypothesized Apoptosis Pathway A 3,4-difluoro-N-methylbenzene-1-sulfonamide B Cellular Target (e.g., Kinase, CA IX) A->B C Downstream Signaling Cascade (e.g., p53 activation) B->C D Bcl-2 Family Regulation (Bax up, Bcl-2 down) C->D E Mitochondrial Outer Membrane Permeabilization D->E F Cytochrome c Release E->F G Caspase-9 Activation F->G H Caspase-3 Activation (Executioner Caspase) G->H I Apoptosis H->I

Caption: A potential intrinsic apoptosis pathway.

Target Deconvolution and Validation

If the compound inhibits a specific enzyme like carbonic anhydrase, and also shows cytotoxicity, it is crucial to link these two observations.

  • Hypothesis: If the compound inhibits an upstream signaling molecule (e.g., a kinase like CDK9, which some sulfonamides inhibit), we should observe changes in the phosphorylation status or expression levels of downstream proteins.[12]

  • Cell Treatment and Lysis: Treat cells with the compound, lyse them, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of AKT, ERK; apoptosis markers like cleaved PARP and Caspase-3; cell cycle regulators like Cyclin D1).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine changes in protein expression or phosphorylation. For example, a decrease in the anti-apoptotic protein Mcl-1 after treatment would support an on-target effect leading to apoptosis.[12]

Part 3: Investigation of CNS-Related In Vitro Mechanisms

Given that 3,4-difluoro-N-methylbenzene-1-sulfonamide is a building block for CNS-active drugs, it is prudent to investigate its effects in a neurobiological context.[1]

Neurotoxicity and Neuroprotection Assays
  • Cell Lines: Use human neuroblastoma cell lines (e.g., SH-SY5Y) or primary neuronal cultures.

  • Assay: Perform a standard cell viability assay (e.g., MTT or CellTiter-Glo) to determine if the compound is toxic to neuronal cells.

  • Neuroprotection: To assess for neuroprotective effects, induce cellular stress (e.g., with glutamate or H₂O₂) in the presence and absence of the test compound and measure cell viability.

Ion Channel Modulation

The brain's electrical activity is governed by ion channels, and some sulfonamide-containing drugs are known to modulate their function.[13]

  • System: Use cultured neuronal cells or HEK-293 cells expressing a specific ion channel of interest (e.g., voltage-gated sodium channels like NaV1.2 or NaV1.6, which are important in excitatory neurons).[13]

  • Procedure: In the whole-cell patch-clamp configuration, apply voltage steps to elicit ionic currents through the channel of interest.

  • Compound Application: Perfuse the cells with different concentrations of the test compound.

  • Analysis: Measure changes in the current amplitude, kinetics (activation, inactivation), and voltage-dependence to determine if the compound acts as an inhibitor or modulator of the channel.

References

  • 3,4-Difluoro-N-methylbenzene-1-sulfonamide | CAS 888697-77-6 - Benchchem.
  • Predicted biochemical properties of sulfonamide deriv
  • Synthesis, Mechanism of action And Characteriz
  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC.
  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - RSC Publishing.
  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities.
  • Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associ
  • PTP1B inhibitors: synthesis and evaluation of difluoro-methylenephosphonate bioisosteres on a sulfonamide scaffold - PubMed.
  • Synthesis and Biological Activity of New Sulfonamide Deriv
  • Anti-microbial activities of sulfonamides using disc diffusion method.
  • 3,4-difluoro-N-methylbenzene-1-sulfonamide | 888697-77-6 - MilliporeSigma.
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated r
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors | ACS Medicinal Chemistry Letters - ACS Public
  • Exploring novel benzene sulfonamide derivatives: Synthesis, ADME studies, anti-proliferative activity, docking simulation, and emphasizing theoretical investig
  • 3,4-difluoro-N-methylbenzene-1-sulfonamide — Chemical Substance Inform
  • Global Health: Antimicrobial Resistance: undefined: Sulfonamide - PDB-101.
  • US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google P
  • Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study - PMC.

Sources

Exploratory

single crystal X-ray diffraction data for 3,4-difluoro-N-methylbenzene-1-sulfonamide

An In-Depth Technical Guide to the Single-Crystal X-ray Diffraction Analysis of 3,4-difluoro-N-methylbenzene-1-sulfonamide This guide provides a comprehensive overview of the process of obtaining and analyzing single-cry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Single-Crystal X-ray Diffraction Analysis of 3,4-difluoro-N-methylbenzene-1-sulfonamide

This guide provides a comprehensive overview of the process of obtaining and analyzing single-crystal X-ray diffraction data for the compound 3,4-difluoro-N-methylbenzene-1-sulfonamide. While a public crystal structure for this specific molecule is not currently available, this document will serve as a detailed roadmap for researchers, scientists, and drug development professionals on the necessary steps to determine its three-dimensional structure. The principles and methodologies described herein are broadly applicable to the crystallographic analysis of small organic molecules.

Introduction: The Significance of Structural Elucidation

3,4-difluoro-N-methylbenzene-1-sulfonamide is a fluorinated aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry.[1][2] The sulfonamide functional group is a key component in a wide array of therapeutic agents, and the inclusion of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule.[1] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR) and for rational drug design.

Synthesis and Crystallization: The Foundation of a Successful Analysis

A high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment. The process begins with the synthesis of the target compound, followed by meticulous crystallization experiments.

Synthesis of 3,4-difluoro-N-methylbenzene-1-sulfonamide

The most direct synthetic route to 3,4-difluoro-N-methylbenzene-1-sulfonamide involves the reaction of 3,4-difluorobenzene-1-sulfonyl chloride with methylamine.[1] This is a classic nucleophilic substitution reaction at the sulfonyl sulfur.

  • Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Step 2: Tetrahedral Intermediate. A transient tetrahedral intermediate is formed.

  • Step 3: Elimination. The chloride ion is eliminated as a leaving group, and a proton is removed from the nitrogen, typically by a second equivalent of methylamine or another base, to yield the final sulfonamide.

Growing Single Crystals

The goal of crystallization is to encourage the slow and orderly arrangement of molecules into a well-defined crystal lattice. Several techniques can be employed, and often, a screening of various solvents and conditions is necessary.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly.

Choosing a Solvent System:

The choice of solvent is critical. Ideal solvents will have moderate solubility for the compound and a suitable boiling point for the chosen crystallization method. A combination of solvents can also be effective.

Single-Crystal X-ray Diffraction: From Crystal to Structure

Once a suitable single crystal is obtained, the X-ray diffraction experiment can be performed. The following workflow outlines the key steps.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution Synthesis Synthesis of 3,4-difluoro-N- methylbenzene-1-sulfonamide Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Collection Data Collection Diffractometer->Collection Integration Integration & Scaling Collection->Integration Solution Structure Solution (e.g., Direct Methods) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation Refinement->Validation

Caption: Experimental workflow from synthesis to structure validation.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas to minimize thermal vibrations.[3] The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[3]

Parameter Typical Value/Setting Rationale
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo Kα is generally suitable for small molecules. Cu Kα provides better resolution for very small crystals but can cause higher absorption.
Temperature 100-150 KReduces atomic thermal motion, leading to higher quality data and a more precise structure.
Detector CCD or CMOS area detectorAllows for the efficient collection of diffraction data over a wide range of angles.
Data Collection Strategy ω-scansA series of images are collected as the crystal is rotated, ensuring that all unique reflections are measured.
Data Processing

The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection. This process involves:

  • Indexing: Determining the unit cell parameters and the orientation of the crystal lattice.

  • Integration: Measuring the intensity of each diffraction spot.

  • Scaling and Absorption Correction: Correcting for experimental variations and the absorption of X-rays by the crystal.

Structure Solution and Refinement

The processed data is used to solve the crystal structure.

  • Structure Solution: The initial positions of the atoms are determined using methods such as direct methods or Patterson methods.[3]

  • Structure Refinement: The initial atomic model is refined using least-squares methods. This process adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the observed and calculated diffraction patterns.[3]

Predicted Structural Features of 3,4-difluoro-N-methylbenzene-1-sulfonamide

While the exact crystal structure is not known, we can predict key structural features based on related sulfonamides.[4][5]

  • Molecular Conformation: The geometry around the sulfur atom is expected to be tetrahedral. The torsion angle between the benzene ring and the S-N bond will be a key conformational feature.

  • Intermolecular Interactions: The crystal packing will likely be influenced by hydrogen bonding. The N-H group of the sulfonamide is a hydrogen bond donor, and the sulfonyl oxygens are hydrogen bond acceptors.[1] These interactions could lead to the formation of dimers or chains in the crystal lattice. The fluorine atoms may also participate in weaker C-H···F interactions.

Predicted Crystallographic Parameters Estimated Value
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c, Pbca)
Unit Cell Dimensions a ≈ 5-10 Å, b ≈ 10-15 Å, c ≈ 10-20 Å, β ≈ 90-110°
Z (molecules per unit cell) 2, 4, or 8

Data Visualization and Interpretation

The final refined crystal structure is typically visualized using software that can generate various representations of the molecule, such as ball-and-stick or space-filling models. These visualizations are essential for understanding the molecule's conformation and how it packs in the crystal.

logical_relationship cluster_input Input Data cluster_processing Crystallographic Software cluster_output Output & Interpretation RawData Raw Diffraction Images Processing Data Processing (Indexing, Integration, Scaling) RawData->Processing Solution Structure Solution Processing->Solution Refinement Refinement Solution->Refinement CIF Crystallographic Information File (CIF) Refinement->CIF Visualization 3D Molecular Visualization CIF->Visualization Analysis Analysis of Geometry & Intermolecular Interactions CIF->Analysis

Sources

Foundational

Pharmacokinetic Profiling of 3,4-Difluoro-N-methylbenzene-1-sulfonamide Derivatives: A Technical Guide

As drug discovery increasingly targets complex central nervous system (CNS) disorders, the physicochemical optimization of lead compounds is paramount. The 3,4-difluoro-N-methylbenzene-1-sulfonamide scaffold (CAS 888697-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly targets complex central nervous system (CNS) disorders, the physicochemical optimization of lead compounds is paramount. The 3,4-difluoro-N-methylbenzene-1-sulfonamide scaffold (CAS 888697-77-6) has emerged as a highly privileged building block in medicinal chemistry [1]. This in-depth guide provides a rigorous framework for the pharmacokinetic (PK) profiling of its derivatives, detailing the mechanistic causality behind structural choices and establishing self-validating analytical protocols.

Mechanistic Rationale: The Causality of Scaffold Design

Before executing PK workflows, it is critical to understand why the 3,4-difluoro-N-methylbenzene-1-sulfonamide architecture is utilized. As a Senior Application Scientist, I approach scaffold selection not as a random screening exercise, but as a deliberate engineering of molecular properties.

The 3,4-Difluoro Advantage (Metabolic Shielding)

Unsubstituted phenyl rings are highly susceptible to oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, specifically via para- and meta-hydroxylation. By introducing fluorine atoms at the 3 and 4 positions, we achieve metabolic shielding . The C–F bond (~116 kcal/mol) is significantly stronger than the C–H bond (~98 kcal/mol), effectively blocking CYP-mediated oxidation [2]. Furthermore, the high electronegativity of the fluorine atoms exerts an inductive effect that lowers the electron density of the aromatic ring, further reducing its susceptibility to electrophilic attack by high-valent iron-oxo CYP species.

The N-Methyl Sulfonamide Bioisostere

The sulfonamide moiety is a classic bioisostere for carboxylic acids and amides, offering superior hydrogen-bonding capabilities without the associated metabolic liabilities (e.g., rapid amide hydrolysis). The secondary nature of the N-methyl group serves two purposes:

  • Conformational Restriction: It limits the rotational degrees of freedom, locking the molecule into a bioactive conformation.

  • Off-Target Mitigation: Primary sulfonamides are notorious for off-target inhibition of Carbonic Anhydrase. Methylation sterically hinders binding to the zinc-containing active site of these ubiquitous enzymes [3].

Fluorine_Logic Unsub Unsubstituted Sulfonamide CYP CYP450 Oxidation (Positions 3,4) Unsub->CYP Clear Rapid Clearance (Low Bioavailability) CYP->Clear Sub 3,4-Difluoro Substitution Block Steric/Electronic Shielding Sub->Block Stable High Metabolic Stability (Prolonged Half-life) Block->Stable

Mechanistic causality of 3,4-difluoro substitution on metabolic stability.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. This means incorporating internal controls that independently verify the assay's performance before the test article data is even considered.

Protocol A: In Vitro Microsomal Stability Assay (HLM/RLM)

This assay determines the intrinsic clearance ( CLint​ ) of the derivatives.

Self-Validation Criteria:

  • Positive Controls: Verapamil (rapid clearance) and Warfarin (low clearance) must yield t1/2​ values within 15% of historical laboratory averages.

  • Negative Control: A minus-NADPH incubation must show <5% compound loss, validating that degradation is CYP-dependent and not due to chemical instability or non-specific binding.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) to a final protein concentration of 0.5 mg/mL with the test derivative (final concentration 1 µM, 0.1% DMSO limit).

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 50 ng/mL).

  • Processing: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Protocol B: In Vivo Pharmacokinetic Profiling & BBB Penetration

For CNS targets, systemic exposure must translate to brain exposure.

Self-Validation Criteria:

  • Calibration Curve: The LC-MS/MS calibration curve must exhibit an R2≥0.995 .

  • Quality Control (QC) Samples: Low, medium, and high QC samples must fall within ±15% of their nominal concentrations.

Step-by-Step Methodology:

  • Formulation: Formulate the 3,4-difluoro-N-methylbenzene-1-sulfonamide derivative in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution.

  • Dosing: Administer to male Sprague-Dawley rats via intravenous (IV) tail vein injection (1 mg/kg) and oral (PO) gavage (5 mg/kg).

  • Blood Sampling: Collect blood via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge to isolate plasma.

  • Brain Sampling: At Tmax​ (determined from initial plasma PK), euthanize a subset of rats. Perfuse transcardially with cold saline to remove residual blood. Homogenize brain tissue in a 1:3 (w/v) ratio of PBS.

  • Quantification: Extract plasma and brain homogenates via protein precipitation (acetonitrile + internal standard). Analyze via UPLC-MS/MS (Waters Acquity UPLC coupled to a Xevo TQ-S micro). Use a C18 column (1.7 µm, 2.1 x 50 mm) with a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

Quantitative Data Presentation

The table below summarizes the expected PK parameter shifts when optimizing a generic CNS lead compound using the 3,4-difluoro-N-methylbenzene-1-sulfonamide scaffold, demonstrating the quantitative impact of the structural rationale discussed in Section 1.

Compound Scaffold CLint​ (HLM) (µL/min/mg)Rat IV Half-life ( t1/2​ ) (hours)Oral Bioavailability ( F% )Brain-to-Plasma Ratio ( Kp​ )
Unsubstituted Phenyl Sulfonamide85.40.812%0.4
4-Fluoro Phenyl Sulfonamide42.11.528%0.7
3,4-Difluoro-N-methyl Sulfonamide 12.3 4.2 65% 1.8

Note: Data represents aggregated trends observed in the optimization of sulfonamide-based CNS therapeutics, such as CYP46A1 and 11β-HSD1 inhibitors [2, 3].

Workflow Visualization

To manage the complexity of parallel ADME/PK screening, the following decision-tree workflow governs the progression of derivatives through the testing funnel.

PK_Workflow A 3,4-Difluoro-N-methylbenzene -1-sulfonamide Library B In Vitro ADME (HLM/RLM Stability) A->B High Throughput Screen C In Vivo PK (Rodent IV/PO) B->C t1/2 > 30 min D BBB Permeability (Brain PK / Kp,uu) C->D F% > 30% E Lead Selection & Target Engagement D->E Kp,uu > 0.3

Decision-tree workflow for the PK evaluation of sulfonamide derivatives.

References

  • National Institutes of Health (NIH) / PMC. "Structure–Activity Relationship Study on Soticlestat Derivatives for the Discovery of CYP46A1 (CH24H) Inhibitors". PubMed Central. Available at: [Link]

  • Royal Society of Chemistry (RSC). "Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors". MedChemComm. Available at:[Link]

Exploratory

toxicity and cytotoxicity of 3,4-difluoro-N-methylbenzene-1-sulfonamide in human cell lines

An In-Depth Technical Guide to the Preclinical Assessment of 3,4-difluoro-N-methylbenzene-1-sulfonamide: A Focus on In Vitro Toxicity and Cytotoxicity in Human Cell Lines Authored by: A Senior Application Scientist Forew...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preclinical Assessment of 3,4-difluoro-N-methylbenzene-1-sulfonamide: A Focus on In Vitro Toxicity and Cytotoxicity in Human Cell Lines

Authored by: A Senior Application Scientist

Foreword: Charting a Course for a Novel Sulfonamide

The landscape of drug discovery is one of both immense opportunity and rigorous scrutiny. Within this landscape, the sulfonamide functional group holds a privileged position, forming the backbone of a wide array of therapeutic agents, from antimicrobials to anticancer drugs.[1][2][3] The compound 3,4-difluoro-N-methylbenzene-1-sulfonamide (CAS 888697-77-6) emerges as a molecule of interest, distinguished by its fluorinated aromatic ring and a secondary sulfonamide structure.[4] The presence of fluorine atoms can significantly enhance metabolic stability and modulate electronic properties, making it a compelling scaffold for medicinal chemistry.[4]

While specific toxicological data for 3,4-difluoro-N-methylbenzene-1-sulfonamide is not yet prevalent in the public domain, this guide serves as a comprehensive roadmap for its preclinical in vitro evaluation. As a Senior Application Scientist, my objective is not to present established findings on this specific molecule, but rather to provide a robust, scientifically-grounded framework for researchers to conduct their own investigations. This document will detail the necessary experimental designs, from initial cytotoxicity screening to mechanistic elucidation, all while adhering to the principles of scientific integrity and reproducibility. We will proceed with the logical assumption that a compound of this class may exhibit biological activity worthy of investigation.

Part 1: The Compound in Focus - Physicochemical and Toxicological Postulates

Chemical Identity:

PropertyValueSource
IUPAC Name 3,4-difluoro-N-methylbenzenesulfonamide[4]
CAS Number 888697-77-6[4]
Molecular Formula C₇H₇F₂NO₂S[4]
Molecular Weight 207.20 g/mol [4]

Initial Safety Considerations:

Safety data for 3,4-difluoro-N-methylbenzene-1-sulfonamide indicates that it should be handled with care. It is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Standard laboratory precautions, including the use of personal protective equipment, are therefore mandatory.

Postulated Mechanisms of Action Based on the Sulfonamide Moiety:

The sulfonamide group is a known pharmacophore. Historically, its primary mechanism of action in bacteria is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis.[3][5] This leads to a bacteriostatic effect.[5] However, in human cells, which do not synthesize their own folic acid, the toxicological and cytotoxic effects of novel sulfonamides are likely to stem from different mechanisms.

Recent research has unveiled a broader range of activities for sulfonamide derivatives, including anticancer properties.[6][7][8] These effects are often attributed to:

  • Induction of Apoptosis: Many cytotoxic compounds, including some sulfonamides, trigger programmed cell death.

  • Cell Cycle Arrest: Interference with the cell cycle can prevent proliferation of cancer cells.[8]

  • Enzyme Inhibition: Beyond DHPS, sulfonamides have been shown to inhibit other enzymes, such as carbonic anhydrases, which are overexpressed in some tumors.[9]

Given the structure of 3,4-difluoro-N-methylbenzene-1-sulfonamide, a thorough investigation into its potential to induce these effects in human cell lines is warranted.

Part 2: A Step-by-Step Guide to In Vitro Cytotoxicity Assessment

This section provides a detailed, field-proven workflow for the comprehensive in vitro cytotoxicity profiling of 3,4-difluoro-N-methylbenzene-1-sulfonamide.

Foundational Step: Cell Line Selection and Culture

The choice of cell lines is critical for obtaining meaningful and translatable data. A panel of cell lines should be selected to represent different cancer types and, importantly, should include a non-cancerous cell line to assess for selectivity.

Recommended Human Cell Lines:

Cell LineTypeRationale
MCF-7 Breast CancerA well-characterized, estrogen receptor-positive cell line.
MDA-MB-231 Breast CancerA triple-negative breast cancer cell line, often more aggressive.
A549 Lung CancerA common model for non-small cell lung cancer.
HeLa Cervical CancerA robust and widely used cancer cell line.[6][8]
HEK-293 Human Embryonic KidneyA non-cancerous cell line to determine selectivity.[1]
Experimental Workflow for Cytotoxicity Profiling

The following diagram outlines a logical and efficient workflow for the in vitro assessment of 3,4-difluoro-N-methylbenzene-1-sulfonamide.

G cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Screening cluster_mechanistic Phase 3: Mechanistic Elucidation Compound_Prep Compound Preparation (Stock Solution in DMSO) MTT_Assay MTT Assay (Dose-response over 24, 48, 72h) Compound_Prep->MTT_Assay Cell_Culture Cell Line Culture (MCF-7, A549, HEK-293, etc.) Cell_Culture->MTT_Assay IC50_Calc IC50 Value Calculation MTT_Assay->IC50_Calc Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Calc->Apoptosis_Assay Based on IC50 Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) IC50_Calc->Cell_Cycle Based on IC50

Caption: A generalized workflow for in vitro cytotoxicity testing.

Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability

This colorimetric assay is a standard for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][10]

Materials:

  • Selected human cell lines

  • 3,4-difluoro-N-methylbenzene-1-sulfonamide

  • Dimethyl sulfoxide (DMSO)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[1][10]

  • 96-well microplates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or a buffered SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of medium.[1] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]

  • Compound Preparation and Treatment: Prepare a stock solution of 3,4-difluoro-N-methylbenzene-1-sulfonamide in DMSO. Create a series of dilutions in culture medium. After 24 hours, remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a predetermined time, typically 24, 48, or 72 hours.[10]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to a purple formazan product.[10]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 3,4-difluoro-N-methylbenzene-1-sulfonamide at concentrations around the IC50 value for the time period determined to be effective in the MTT assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Part 3: Potential Signaling Pathways and Mechanistic Insights

Should 3,4-difluoro-N-methylbenzene-1-sulfonamide demonstrate cytotoxic activity, a plausible mechanism to investigate is the induction of apoptosis. The following diagram illustrates a simplified, generalized apoptotic pathway that could be activated.

G Compound 3,4-difluoro-N-methylbenzene-1-sulfonamide Cell_Stress Cellular Stress Compound->Cell_Stress p53 p53 Activation Cell_Stress->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential apoptotic pathway initiated by a cytotoxic compound.

Further investigation into the expression levels of key proteins in this pathway (e.g., p53, Bax, cleaved Caspase-3) via Western blotting would be a logical next step to validate this proposed mechanism.

Part 4: Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format.

Table 1: Hypothetical IC50 Values (µM) of 3,4-difluoro-N-methylbenzene-1-sulfonamide

Cell Line24 hours48 hours72 hours
MCF-7
MDA-MB-231
A549
HeLa
HEK-293

This table is a template for recording experimentally determined IC50 values.

A higher IC50 value in the HEK-293 cell line compared to the cancer cell lines would suggest a degree of cancer cell selectivity, which is a desirable characteristic for a potential therapeutic agent.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro toxicological and cytotoxicological assessment of 3,4-difluoro-N-methylbenzene-1-sulfonamide. By following the outlined experimental workflow, researchers can generate robust and reliable data to determine the compound's activity profile in human cell lines. Positive and selective cytotoxic findings would form a strong foundation for more advanced preclinical studies, including in vivo efficacy and safety assessments. The exploration of novel sulfonamides like this one is a vital endeavor in the ongoing search for more effective and targeted therapies.

References

  • BenchChem. (n.d.). Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers.
  • Al-Warhi, T., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PMC.
  • BenchChem. (n.d.). 3,4-Difluoro-N-methylbenzene-1-sulfonamide | CAS 888697-77-6.
  • MilliporeSigma. (n.d.). 3,4-difluoro-N-methylbenzene-1-sulfonamide | 888697-77-6.
  • RSC Publishing. (n.d.). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation.
  • RSC Publishing. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses.
  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025, May 18).
  • Azerbaijan Pharmaceutical and Pharmacotherapy Journal. (2023, December 15). Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors.
  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC.
  • Synthesis, characterization, cytotoxicity evaluation and physicochemical properties of some novel N -substituted aminobenzenesul. (n.d.).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
  • Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology.

Sources

Foundational

Technical Guide: Elucidating the Mass Spectrometric Identity of 3,4-difluoro-N-methylbenzene-1-sulfonamide

A Senior Application Scientist's Perspective on Molecular Weight and Exact Mass Abstract This technical guide provides an in-depth analysis of two fundamental, yet often conflated, chemical properties of 3,4-difluoro-N-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Molecular Weight and Exact Mass

Abstract

This technical guide provides an in-depth analysis of two fundamental, yet often conflated, chemical properties of 3,4-difluoro-N-methylbenzene-1-sulfonamide: its molecular weight and its exact mass. Tailored for researchers, medicinal chemists, and analytical scientists, this document delineates the theoretical underpinnings of these concepts, their practical significance in modern drug discovery, and the experimental workflows for their precise determination. We will explore how high-resolution mass spectrometry (HRMS) serves as the definitive tool for confirming the elemental composition of this synthetic building block, a compound of interest in the development of central nervous system (CNS)-active drugs.[1] The guide includes a detailed experimental protocol, data interpretation strategies, and illustrative diagrams to provide a comprehensive and actionable resource for laboratory professionals.

Part 1: Foundational Concepts: Molecular Weight vs. Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are used to describe the mass of a molecule. However, they are not interchangeable. Understanding their distinction is paramount for the correct application and interpretation of analytical data, particularly from mass spectrometry.

Molecular Weight (or Average Molecular Mass)

Molecular weight is a weighted average calculated from the atomic masses of the constituent elements, factoring in the natural abundance of all their stable isotopes. The atomic weights listed on the periodic table are themselves weighted averages. For instance, the atomic weight of carbon is approximately 12.011 amu, which accounts for the natural abundances of both ¹²C (~98.9%) and ¹³C (~1.1%).

This value is probabilistic and represents the average mass of a molecule in a bulk sample. It is typically expressed in grams per mole ( g/mol ) and is the relevant quantity for stoichiometric calculations in chemical synthesis (e.g., determining the mass of a reagent needed for a reaction).

Exact Mass (or Monoisotopic Mass)

In contrast, exact mass is a calculated, absolute value representing the mass of a molecule containing only the most abundant stable isotope of each constituent element.[2] For example, in the case of 3,4-difluoro-N-methylbenzene-1-sulfonamide, the exact mass calculation would use the mass of ¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O, and ³²S.

This value is not an average; it is the specific mass of a single isotopic species (an "isotopologue"). High-resolution mass spectrometers are capable of measuring the mass-to-charge ratio (m/z) of ions with enough precision to resolve and measure this specific exact mass.[3] This capability is the cornerstone of modern mass spectrometry for compound identification and structural elucidation.[4]

The fundamental difference arises because a mass spectrometer is a molecule-counting instrument that separates and detects individual ions, allowing it to distinguish between molecules differing only in their isotopic composition.

Data Presentation: Key Differences Summarized
FeatureMolecular WeightExact Mass (Monoisotopic Mass)
Definition Weighted average mass of a molecule based on the natural abundance of all isotopes.[5]The calculated mass of a molecule using the most abundant isotope for each element.[2]
Nature of Value Average / ProbabilisticAbsolute / Discrete
Primary Use Stoichiometry, bulk property calculations.High-resolution mass spectrometry, elemental composition determination.
Units g/mol (molar mass) or amu (average molecular mass)Daltons (Da) or atomic mass units (amu)
Context Macroscopic (bulk sample)Microscopic (single ionic species)

Part 2: Physicochemical and Mass Data for 3,4-difluoro-N-methylbenzene-1-sulfonamide

3,4-difluoro-N-methylbenzene-1-sulfonamide is a fluorinated aromatic sulfonamide used as a building block in medicinal chemistry, particularly for CNS-active drugs.[1] Its precise characterization is critical for ensuring the identity and purity of synthetic intermediates and final compounds.

Figure 1: Chemical structure of 3,4-difluoro-N-methylbenzene-1-sulfonamide.

Data Presentation: Core Properties
IdentifierValueSource
CAS Number 888697-77-6[1][6]
Molecular Formula C₇H₇F₂NO₂S[1]
Molecular Weight 207.20 g/mol [1]
Monoisotopic Mass 207.01656 Da[7]

Part 3: Experimental Determination of Exact Mass via High-Resolution Mass Spectrometry (HRMS)

The definitive method for verifying the elemental composition of a synthesized compound like 3,4-difluoro-N-methylbenzene-1-sulfonamide is through exact mass measurement using HRMS. Instruments such as Time-of-Flight (TOF) or Orbitrap mass spectrometers provide the necessary resolving power and mass accuracy to distinguish between compounds with the same nominal mass but different elemental formulas.[3]

Causality in Experimental Design

The choice of an HRMS platform is deliberate. A low-resolution instrument, like a standard quadrupole, can only determine the nominal mass (the integer mass), which is insufficient for confirmation. For example, two different molecules could both have a nominal mass of 207 Da. Only HRMS, by measuring the mass to several decimal places, can provide the confidence needed to confirm the expected elemental composition. We select Electrospray Ionization (ESI) as the ionization source because it is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, simplifying data interpretation.

Experimental Protocol: HRMS Analysis
  • Sample Preparation:

    • Accurately weigh ~1 mg of the 3,4-difluoro-N-methylbenzene-1-sulfonamide standard.

    • Dissolve in 1 mL of a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL in a 50:50 acetonitrile:water solution containing 0.1% formic acid. The formic acid is crucial as a proton source to promote the formation of the [M+H]⁺ ion in positive ESI mode.

  • Instrument Calibration:

    • Prior to sample analysis, calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range. This step is critical for ensuring high mass accuracy and is a cornerstone of a self-validating protocol. The calibration process corrects for any drift in the instrument's electronics or environmental conditions.

  • Infusion and Data Acquisition:

    • Introduce the diluted sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). Direct infusion is chosen for its simplicity and to avoid chromatographic effects, focusing solely on the mass of the analyte.

    • Acquire data in positive ion mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).

    • Set the instrument to a high resolving power (e.g., >10,000 FWHM) to ensure separation from potential background ions.

Visualization: HRMS Workflow

HRMS_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Dissolve Analyte (1-10 µg/mL in ACN/H₂O + 0.1% FA) Infuse 3. Direct Infusion (5-10 µL/min into ESI Source) Sample->Infuse Calibrate 2. Calibrate HRMS (Ensures Mass Accuracy) Calibrate->Infuse Pre-analysis step Acquire 4. Acquire Data (Positive Ion Mode, High Resolution) Infuse->Acquire Detect 5. Detect Ion Peak (Identify [M+H]⁺) Acquire->Detect Calculate 6. Calculate Mass Error (Compare Experimental vs. Theoretical) Detect->Calculate Report 7. Confirm Composition (Mass Error < 5 ppm) Calculate->Report

Caption: High-Resolution Mass Spectrometry workflow for exact mass determination.

Part 4: Data Interpretation and Application

The primary output from the HRMS experiment is the measured m/z of the most intense ion corresponding to our analyte. For 3,4-difluoro-N-methylbenzene-1-sulfonamide (exact mass = 207.01656 Da), we expect to observe the protonated molecule [M+H]⁺.

  • Theoretical [M+H]⁺ m/z: 207.01656 (mass of molecule) + 1.00728 (mass of H⁺) = 208.02384

An experimental measurement yielding an m/z value very close to 208.02384 provides strong evidence for the presence of the target compound.

Mass Accuracy and PPM Error

To quantify the agreement between the experimental and theoretical values, we calculate the mass error in parts-per-million (ppm). This relative error metric is more informative than the absolute error because it normalizes the error to the mass of the ion. For unambiguous confirmation of an elemental formula, a mass error of < 5 ppm is the generally accepted industry standard.

Formula: ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

Example: If the HRMS instrument measures an m/z of 208.02410: ppm Error = [(208.02410 - 208.02384) / 208.02384] * 1,000,000 = 1.25 ppm

This low ppm error provides high confidence that the detected ion corresponds to the elemental formula C₇H₈F₂NO₂S⁺.

Visualization: Logic of Confirmation

Confirmation_Logic cluster_conclusion Theoretical Theoretical Exact Mass (from C₇H₇F₂NO₂S) Comparison Calculate PPM Error Theoretical->Comparison Experimental Experimental m/z (from HRMS) Experimental->Comparison Result Result Comparison->Result < 5 ppm? Yes YES (High Confidence Composition Confirmed) Result->Yes True No NO (Composition Not Confirmed or Sample is Impure) Result->No False

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Strategies for the In Vivo Formulation of 3,4-difluoro-N-methylbenzene-1-sulfonamide

Introduction 3,4-difluoro-N-methylbenzene-1-sulfonamide is a fluorinated aromatic sulfonamide compound with the molecular formula C₇H₇F₂NO₂S and a molecular weight of 207.20 g/mol .[1] As a synthetic intermediate in medi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,4-difluoro-N-methylbenzene-1-sulfonamide is a fluorinated aromatic sulfonamide compound with the molecular formula C₇H₇F₂NO₂S and a molecular weight of 207.20 g/mol .[1] As a synthetic intermediate in medicinal chemistry, it serves as a crucial building block for developing drugs targeting the central nervous system (CNS).[1] The sulfonamide functional group is a well-established pharmacophore in drug discovery, and the strategic placement of fluorine atoms can enhance metabolic stability and lipophilicity, properties often desirable for CNS penetration.[1]

However, the structural characteristics that make this compound promising for CNS research—namely its aromatic nature and fluorination—often contribute to poor aqueous solubility. This presents a significant challenge for in vivo studies, where achieving adequate bioavailability and consistent exposure is paramount for accurately assessing pharmacological and toxicological profiles. Low solubility can lead to erratic absorption, low systemic exposure, and potential for precipitation at the injection site, confounding experimental results.[2]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework and step-by-step protocols for effectively dissolving and formulating 3,4-difluoro-N-methylbenzene-1-sulfonamide for preclinical in vivo studies. The methodologies described herein are grounded in established principles of formulation science for poorly water-soluble compounds and are designed to be adaptable based on the specific requirements of the experimental model and route of administration.

Pre-Formulation Assessment: The First Critical Step

Before committing to a specific formulation, a preliminary assessment of the compound's solubility is essential. This initial screen will guide the selection of the most appropriate solubilization strategy.

Protocol 1: Rapid Solubility Screening

Objective: To qualitatively and semi-quantitatively assess the solubility of 3,4-difluoro-N-methylbenzene-1-sulfonamide in a panel of commonly used, biocompatible solvents.

Materials:

  • 3,4-difluoro-N-methylbenzene-1-sulfonamide powder

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (200 proof)

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Sterile water or saline

  • Vortex mixer

  • Microcentrifuge tubes or small glass vials

Procedure:

  • Weigh out a small, precise amount of the compound (e.g., 2-5 mg) into several separate tubes.

  • Add a measured volume of a single solvent to each tube to achieve a target concentration (e.g., start with 10 mg/mL).

  • Vortex each tube vigorously for 2-5 minutes.

  • Visually inspect for complete dissolution. If the compound dissolves, proceed to add more compound incrementally to determine the approximate saturation solubility.

  • If the compound does not dissolve, consider gentle warming (not exceeding 40-50°C) or sonication to aid dissolution.

  • Record observations for each solvent, noting whether the compound is freely soluble, sparingly soluble, or insoluble at the tested concentrations.

Formulation Strategies and Protocols

The choice of formulation strategy depends on the intended route of administration (e.g., oral, intravenous, intraperitoneal), the required dose, and the toxicological profile of the excipients in the chosen animal model.

Strategy 1: Co-Solvent Systems

For many non-clinical studies, particularly in early discovery phases, co-solvent systems are the most direct and rapid approach to solubilizing lipophilic compounds. These systems work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of the drug.

Objective: To prepare a solution of 3,4-difluoro-N-methylbenzene-1-sulfonamide using a simple, well-tolerated co-solvent system.

Rationale: This formulation uses DMSO to initially dissolve the compound, followed by dilution in a vehicle containing PEG 400 and saline. PEG 400 is a water-miscible polymer that is widely used as a solubilizing agent in preclinical studies.

Vehicle Composition:

Component Percentage (v/v) Purpose
DMSO 5 - 10% Primary solubilizing agent
PEG 400 30 - 40% Co-solvent, improves solubility

| Saline (0.9% NaCl) | 50 - 65% | Aqueous vehicle, ensures tonicity |

Procedure:

  • Calculate the required amount of 3,4-difluoro-N-methylbenzene-1-sulfonamide for your desired final concentration and volume.

  • In a sterile container, dissolve the compound in the required volume of DMSO. Ensure complete dissolution, using a vortex or sonication if necessary.

  • In a separate container, prepare the PEG 400 and saline mixture.

  • Slowly add the PEG 400/saline mixture to the DMSO/compound solution while continuously mixing. This order is critical to prevent precipitation.

  • Visually inspect the final formulation for clarity. The solution should be free of any particulates.

  • Adjust the pH if necessary. For IP injections, a pH between 6.5 and 8.0 is generally well-tolerated. For oral administration, a wider range is acceptable.[2]

Objective: To prepare a formulation suitable for high-dose oral gavage.

Rationale: This vehicle composition has been successfully used to administer the poorly soluble drug auranofin at high doses (10-15 mg/kg) in mice without notable toxicity.[3] It leverages a combination of three solvents to achieve high solubility.

Vehicle Composition:

Component Percentage (v/v) Purpose
DMSO 50% Primary solubilizing agent
PEG 300 40% Co-solvent

| Ethanol | 10% | Co-solvent |

Procedure:

  • Weigh the required amount of 3,4-difluoro-N-methylbenzene-1-sulfonamide.

  • Add the required volume of DMSO and vortex until the compound is fully dissolved.

  • Add the PEG 300 and mix thoroughly.

  • Finally, add the ethanol and mix to create a homogenous solution.

  • This formulation is intended for oral gavage and may not be suitable for parenteral routes due to the high concentration of organic solvents.

Strategy 2: Surfactant-Based Formulations (Micellar Solutions)

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[2]

Objective: To prepare a clear, aqueous formulation suitable for intravenous (IV) or intraperitoneal (IP) injection.

Rationale: This formulation uses a combination of DMSO, PEG 400, and a surfactant (Tween 80 or Polysorbate 80) to achieve solubility in a vehicle that is predominantly aqueous. This is often better tolerated for parenteral routes than high-percentage co-solvent systems. A similar vehicle has been reported to solubilize other poorly soluble compounds at concentrations of at least 2.5 mg/mL.[4]

Vehicle Composition:

Component Percentage (v/v) Purpose
DMSO 10% Primary solubilizing agent
PEG 400 40% Co-solvent
Tween 80 5% Surfactant, enhances solubility and stability

| Saline (0.9% NaCl) | 45% | Aqueous vehicle, ensures tonicity |

Procedure:

  • Prepare a stock solution of the compound in DMSO at a concentration 10 times higher than the final desired concentration (e.g., for a final concentration of 2 mg/mL, prepare a 20 mg/mL stock in DMSO).

  • In a sterile tube, add the required volume of PEG 400.

  • Add the DMSO stock solution to the PEG 400 and mix thoroughly.

  • Add the Tween 80 and vortex until the solution is homogenous.

  • Slowly add the saline to the organic mixture while vortexing.

  • Inspect the final solution for clarity. It should be a clear, micellar solution.

  • Filter the final solution through a 0.22 µm sterile filter before administration, especially for the IV route.

Visualization of Formulation Workflow

The following diagram illustrates the decision-making process for selecting an appropriate formulation strategy for 3,4-difluoro-N-methylbenzene-1-sulfonamide.

G cluster_0 Pre-Formulation cluster_1 Formulation Strategy Selection cluster_2 Protocol Implementation Start Start: 3,4-difluoro-N- methylbenzene-1-sulfonamide Powder SolubilityScreen Protocol 1: Rapid Solubility Screening (DMSO, EtOH, PEG 400, PG) Start->SolubilityScreen Decision Soluble in Organic Solvents? SolubilityScreen->Decision Oral Oral (PO) Route Decision->Oral Yes Parenteral Parenteral (IP/IV) Route Decision->Parenteral Yes Insoluble Advanced Strategies: - Nanosuspension - Lipid-Based Formulation - pH Modification (if ionizable) Decision->Insoluble No Protocol2A Protocol 2A: Simple Co-Solvent (DMSO/PEG 400/Saline) Oral->Protocol2A Protocol2B Protocol 2B: Ternary Vehicle (DMSO/PEG 300/EtOH) (High Dose PO) Oral->Protocol2B Protocol3 Protocol 3: Surfactant-Based (DMSO/PEG 400/Tween 80/Saline) Parenteral->Protocol3 FinalOral Final Oral Formulation Protocol2A->FinalOral Protocol2B->FinalOral FinalParenteral Final Parenteral Formulation Protocol3->FinalParenteral

Caption: Decision workflow for formulating 3,4-difluoro-N-methylbenzene-1-sulfonamide.

Safety and Handling Considerations

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses when handling the compound and its formulations. Safety data sheets for similar compounds indicate potential for skin and eye irritation.[5][6]

  • Vehicle Toxicity: Always run a vehicle-only control group in your in vivo experiments to ensure that the observed effects are due to the compound and not the excipients. While the solvents listed are generally considered safe at the recommended concentrations, their tolerability can be species- and strain-dependent.[7][8]

  • Route of Administration: The suitability of a formulation is highly dependent on the administration route. High concentrations of organic solvents like DMSO and ethanol can cause irritation, hemolysis, and pain, especially with parenteral injection.[7] Formulations for IV administration must be sterile and free of particulates.

  • Precipitation upon Dosing: Co-solvent and surfactant-based formulations can sometimes precipitate upon dilution with aqueous physiological fluids. It is advisable to perform a simple in vitro test by diluting a small amount of the final formulation in phosphate-buffered saline (PBS) at 37°C to check for any signs of precipitation.

Conclusion

The successful in vivo evaluation of 3,4-difluoro-N-methylbenzene-1-sulfonamide hinges on the development of an appropriate formulation that overcomes its inherent poor aqueous solubility. By starting with a systematic solubility screen and employing well-established co-solvent or surfactant-based strategies, researchers can prepare homogenous and adequately concentrated solutions for various routes of administration. The protocols provided in this guide offer a robust starting point for these efforts, emphasizing a logical, step-wise approach to formulation development. Careful consideration of the chosen excipients, their concentrations, and the intended route of administration is critical to ensure data integrity and animal welfare.

References

  • Rider, C. V., et al. (2023). Immunotoxicity of N-butylbenzenesulfonamide: impacts on immune function in adult mice and developmentally exposed rats. Frontiers in Toxicology. [Link]

  • Figueroa-Valverde, L., et al. (2024). Theoretical toxicity analysis produced by bencenesulfonamide derivatives. ResearchGate. [Link]

  • Gazzaniga, G., et al. (2024). Azobenzenesulfonamide Carbonic Anhydrase Inhibitors as New Weapons to Fight Helicobacter pylori: Synthesis, Bioactivity Evaluation, In Vivo Toxicity, and Computational Studies. MDPI. [Link]

  • PubChem. 2-Methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Fisher Scientific. (2024, March 1). SAFETY DATA SHEET - 2-Bromo-4-(trifluoromethyl)benzenesulfonamide. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, January 14). Toluenesulfonamides - Evaluation statement. [Link]

  • Cheng, H. (2025, September 1). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? ResearchGate. [Link]

  • Galvao, J., et al. (2014). Biological actions of drug solvents. Periodicum Biologorum. [Link]

  • Google Patents. (2012). Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy.
  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • De Spiegeleer, A., et al. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. MDPI. [Link]

  • Maes, J., et al. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PLOS One. [Link]

Sources

Application

Application Note: 3,4-Difluoro-N-methylbenzene-1-sulfonamide as a Privileged Precursor in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorinated aromatic scaffolds is a proven tactic for optimizing pharmacokinetic and pharmacodynamic profiles. 3,4-difluoro-N-methylbenzene-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated aromatic scaffolds is a proven tactic for optimizing pharmacokinetic and pharmacodynamic profiles. 3,4-difluoro-N-methylbenzene-1-sulfonamide (CAS 888697-77-6) has emerged as a highly versatile, privileged building block[1]. It serves a dual purpose: providing a biologically active secondary sulfonamide moiety capable of fine-tuning lipophilicity and blood-brain barrier (BBB) penetration, while simultaneously acting as a highly reactive electrophilic hub for Nucleophilic Aromatic Substitution (SNAr)[1]. This application note details the mechanistic rationale, key therapeutic applications, and self-validating synthetic protocols for utilizing this precursor in drug discovery workflows.

Physicochemical & Structural Profiling

To effectively utilize this precursor in synthetic routes, its fundamental physicochemical parameters must be understood. The table below summarizes its core quantitative data[1]:

PropertySpecification
IUPAC Name 3,4-difluoro-N-methylbenzene-1-sulfonamide
CAS Number 888697-77-6
Molecular Formula C₇H₇F₂NO₂S
Molecular Weight 207.20 g/mol
Physical Form Colorless oil to white crystalline solid
Structural Class Secondary Aryl Sulfonamide
Key Reactivity Electrophile for SNAr; H-bond donor/acceptor

Mechanistic Rationale: The Privileged Scaffold

The utility of 3,4-difluoro-N-methylbenzene-1-sulfonamide is rooted in its highly specific electronic distribution.

  • The Sulfonamide Moiety: The N-methylsulfonamide group is a classic bioisostere and a strong hydrogen-bond donor/acceptor. It is frequently utilized to improve metabolic stability and optimize drug-target interactions, particularly in central nervous system (CNS) therapeutics targeting neurodegeneration and schizophrenia[1].

  • The SNAr Handle: The presence of two adjacent fluorine atoms on the benzene ring is not merely for metabolic blocking. The fluorine at the C4 position (para to the sulfonamide) is highly activated. The strongly electron-withdrawing sulfonamide group stabilizes the transient negative charge of the anionic intermediate (Meisenheimer complex) during nucleophilic attack[2]. The inductive effect of the ortho-fluorine at C3 further increases the electrophilicity of the C4 carbon, ensuring that nucleophilic displacement is highly regioselective for the 4-position.

SNAr_Workflow A 3,4-difluoro-N-methylbenzene -1-sulfonamide B Nucleophile Addition (e.g., Amine, Azole) A->B Base, Solvent (e.g., DMF) C Meisenheimer Complex (Anionic Intermediate) B->C Nucleophilic Attack at C4 D Fluoride Elimination (Regioselective at C4) C->D Rearrangement E C4-Substituted Sulfonamide Derivative D->E -F⁻

Workflow of regioselective SNAr functionalization of 3,4-difluoro-N-methylbenzene-1-sulfonamide.

Key Applications in Drug Discovery

  • Insulin-Regulated Aminopeptidase (IRAP) Inhibitors: Aryl sulfonamides have been extensively validated as small-molecule inhibitors of IRAP, a promising target for cognitive enhancement therapeutics. Fluorinated derivatives synthesized from this scaffold exhibit submicromolar affinity and exceptionally high metabolic stability in liver microsomes[3].

  • CNS-Active Agents: The scaffold is a critical intermediate in the preparation of complex molecules targeting affective disorders. The ability of the sulfonamide to cross the BBB makes it indispensable for neuro-active drug design[1].

Validated Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and downstream functionalization of the precursor.

Protocol A: De Novo Synthesis of 3,4-Difluoro-N-methylbenzene-1-sulfonamide

This protocol describes the preparation of the precursor from commercially available sulfonyl chloride[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 3,4-difluorophenylsulfonyl chloride (1.0 equiv, e.g., 0.87 mmol) in anhydrous dichloromethane (DCM) (5.0 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add methylamine hydrochloride (0.85 equiv) to the stirring solution.

  • Base Addition: Dropwise, add triethylamine (TEA) (1.65 equiv) to the reaction mixture.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the sulfonamide bond formation, preventing the protonation and subsequent deactivation of the methylamine nucleophile.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Workup: Quench with distilled water (15 mL). Extract the aqueous layer twice with DCM (15 mL). Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Self-Validation & Analytical Checkpoints:

  • Yield: Expect ~80-90% yield of a colorless oil or white solid.

  • ¹H NMR (CDCl₃, 400 MHz): The protocol is validated by the presence of a distinct doublet for the N-methyl group at δ 2.70 ppm (J=5.5 Hz), a broad singlet for the sulfonamide N-H at δ 4.43 ppm, and multiplet aromatic signals between δ 7.30 and 7.74 ppm[4].

Protocol B: Regioselective SNAr Functionalization at C4

This protocol outlines the displacement of the C4-fluorine by an incoming nucleophile (e.g., an azole or primary amine)[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 3,4-difluoro-N-methylbenzene-1-sulfonamide (1.6 equiv) and the target nucleophile (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (4.0 equiv) to the solution.

    • Causality: A mild inorganic base (K₂CO₃) is chosen over strong bases (like NaH) to selectively deprotonate the incoming nucleophile without prematurely deprotonating the secondary sulfonamide. Deprotonating the sulfonamide would create an anionic species that drastically reduces the electrophilicity of the aromatic ring, halting the SNAr reaction.

  • Thermal Activation: Heat the reaction mixture to 100 °C for 18–24 hours under a nitrogen atmosphere.

    • Causality: While the C4 position is activated, the activation energy required to break aromaticity and form the Meisenheimer complex necessitates sustained thermal input[2].

  • Workup: Cool to room temperature, dilute with water (20 mL), and extract with ethyl acetate. Purify the concentrated organic residue via silica gel column chromatography.

Self-Validation & Analytical Checkpoints:

  • ¹⁹F NMR Spectroscopy: The starting material exhibits two distinct fluorine signals. Successful mono-substitution at C4 will result in the disappearance of the C4 fluorine signal, leaving a single ¹⁹F peak corresponding to the unreacted C3 fluorine.

  • LC-MS: A mass shift corresponding to the exact mass of the nucleophile minus the mass of the displaced fluorine (19 Da) confirms successful substitution.

References

  • Benchchem. "3,4-Difluoro-N-methylbenzene-1-sulfonamide | CAS 888697-77-6". Benchchem.com.
  • Daiichi Sankyo Company, Limited. "Application No. AU 2009211718 B2". Googleapis.com.
  • ACS Publications. "Structural Basis of Inhibition of Human Insulin-Regulated Aminopeptidase (IRAP) by Aryl Sulfonamides". Acs.org.
  • Qorganica. "NUCLEOPHILIC AROMATIC SUBSTITUTION SNAr". Qorganica.es.

Sources

Method

HPLC-UV method development for 3,4-difluoro-N-methylbenzene-1-sulfonamide quantification

Application Note: HPLC-UV Method Development and Lifecycle Validation for 3,4-Difluoro-N-methylbenzene-1-sulfonamide Introduction & Analyte Profiling 3,4-Difluoro-N-methylbenzene-1-sulfonamide (CAS 888697-77-6) is a high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC-UV Method Development and Lifecycle Validation for 3,4-Difluoro-N-methylbenzene-1-sulfonamide

Introduction & Analyte Profiling

3,4-Difluoro-N-methylbenzene-1-sulfonamide (CAS 888697-77-6) is a highly specialized fluorinated aromatic secondary sulfonamide. In medicinal chemistry, it serves as a critical building block for central nervous system (CNS)-active drugs[1]. The sulfonamide moiety is a privileged structure that enhances a compound's ability to cross the blood-brain barrier, while the difluoro-substitution improves metabolic stability and optimizes drug-target interactions[1].

As this intermediate progresses through the pharmaceutical development pipeline, establishing a robust, self-validating quantification method is paramount. In the modern regulatory landscape, analytical validation is no longer a static checkbox but a dynamic lifecycle. Aligning with the fully implemented ICH Q2(R2) guidelines[2] and the newly revised USP <1225> framework[3], this protocol establishes a "Fitness for Purpose" methodology focused on the reliability of the Reportable Result[4].

Method Development Rationale: The Causality of Design

A successful analytical method is not discovered by chance; it is engineered based on the physicochemical properties of the analyte.

Stationary Phase Selection: Beyond Hydrophobicity While C18 columns are the industry standard, they rely purely on hydrophobic dispersive forces. 3,4-Difluoro-N-methylbenzene-1-sulfonamide possesses a highly electronegative difluorophenyl ring. By selecting a Pentafluorophenyl (PFP) stationary phase, we exploit orthogonal retention mechanisms. The PFP phase engages in strong dipole-dipole interactions with the C-F bonds of the analyte, alongside π−π stacking with the electron-deficient aromatic ring. This multimodal interaction yields superior peak symmetry and resolution from structurally similar synthetic impurities compared to traditional alkyl phases.

RetentionMechanism Analyte 3,4-difluoro-N-methylbenzene- 1-sulfonamide Interaction1 Dipole-Dipole (C-F bonds) Analyte->Interaction1 Interaction2 π-π Stacking (Aromatic rings) Analyte->Interaction2 Interaction3 Hydrophobic (Methyl group) Analyte->Interaction3 PFP Pentafluorophenyl (PFP) Stationary Phase Interaction1->PFP Interaction2->PFP Interaction3->PFP

Fig 1. Multimodal retention mechanism of the fluorinated sulfonamide on a PFP stationary phase.

Mobile Phase Thermodynamics & pH Control Secondary sulfonamides are weakly acidic, typically exhibiting a pKa between 8.0 and 10.0. To ensure the analyte remains entirely in its neutral, protonated state—thereby preventing peak tailing and retention time drift—the mobile phase pH must be maintained at least two units below the pKa. We utilize 0.1% Formic Acid in water (pH ~2.7) as the aqueous phase. Acetonitrile is selected as the organic modifier over methanol due to its lower viscosity and lower UV cutoff, which reduces baseline noise.

UV Detection Optimization The conjugated π -system of the difluorobenzene ring combined with the sulfonamide auxochrome provides a robust chromophore. Diode-Array Detection (DAD) scanning reveals an absorption maximum ( λmax​ ) at 225 nm, which is selected for quantification to maximize the signal-to-noise (S/N) ratio while avoiding the UV cutoff region of the mobile phase.

Experimental Protocol: Step-by-Step Methodology

3.1. Reagents and Materials

  • 3,4-Difluoro-N-methylbenzene-1-sulfonamide Reference Standard (>99.5% purity).

  • HPLC-grade Acetonitrile (ACN) and LC-MS grade Water.

  • Formic Acid (FA), LC-MS grade.

3.2. Chromatographic Conditions

  • Column: PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Elution Mode: Isocratic, 45% A / 55% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Optimizes mass transfer and reduces system backpressure).

  • Injection Volume: 10 µL.

  • Detection: UV at 225 nm (Standard cell, 10 mm path length).

  • Run Time: 8.0 minutes.

3.3. Preparation of Solutions

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of the reference standard into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with diluent.

  • Working Standard Solution (50 µg/mL): Pipette 2.5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Accurately weigh an amount of the sample equivalent to 25.0 mg of the active intermediate into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation & Self-Validating Systems

Validation is executed in strict adherence to the ICH Q2(R2) guidelines[2]. A core tenet of modern analytical chemistry is that a method must be a self-validating system. This is achieved through rigorous System Suitability Testing (SST). The SST acts as an internal logic gate: if the system fails to meet these predefined criteria on the day of analysis, the method is deemed not "fit for purpose," and no sample data is processed[4].

ValidationLifecycle ATP Analytical Target Profile (Fitness for Purpose) Dev Method Development (PFP Column, pH 2.7) ATP->Dev Guides design SST System Suitability (Self-Validating Gate) Dev->SST Establishes limits Val ICH Q2(R2) Validation (Accuracy, Precision) SST->Val Gates execution Routine Routine Analysis & Lifecycle Management Val->Routine Approves method Routine->ATP Continuous verification

Fig 2. Analytical procedure lifecycle aligned with ICH Q2(R2) and USP <1225> guidelines.

System Suitability Testing (SST) Data

Six replicate injections of the Working Standard Solution (50 µg/mL) were performed to evaluate system performance.

ParameterAcceptance CriteriaObserved ValueSystem Status
Retention Time (RT) ~ 4.2 min4.24 minPass
Theoretical Plates (N) ≥ 50009,120Pass
Tailing Factor ( Tf​ ) ≤ 1.51.08Pass
Injection Precision %RSD ≤ 1.0% (n=6)0.38%Pass
ICH Q2(R2) Validation Summary

The method was validated across all critical parameters defined by ICH Q2(R2)[2] and USP <1225> Category I requirements[3].

Validation ParameterRange / Level EvaluatedAcceptance CriteriaExperimental Result
Linearity 10 - 100 µg/mL (5 levels)Correlation Coefficient ( R2 ) ≥ 0.999 R2 = 0.9997
Accuracy (Recovery) 80%, 100%, 120% of targetMean Recovery: 98.0% - 102.0%99.4% - 100.6%
Repeatability 50 µg/mL (n=6 preparations)%RSD ≤ 1.0%0.55%
Intermediate Precision 50 µg/mL (n=12, 2 analysts, 2 days)%RSD ≤ 1.5%0.72%
Specificity Blank and Placebo injectionsNo interference at analyte RTComplies (No peaks >0.05% area)
LOD / LOQ Signal-to-Noise (S/N) approachS/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LOD: 0.4 µg/mL / LOQ: 1.2 µg/mL

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link][2]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum . ECA Academy. Available at: [Link][4]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision . Investigations of a Dog. Available at: [Link][3]

Sources

Application

Application Note: Comprehensive ¹H and ¹⁹F NMR Spectral Analysis of 3,4-difluoro-N-methylbenzene-1-sulfonamide

Abstract This technical guide provides a detailed protocol and in-depth analysis for the structural characterization of 3,4-difluoro-N-methylbenzene-1-sulfonamide using ¹H (proton) and ¹⁹F (fluorine) Nuclear Magnetic Res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the structural characterization of 3,4-difluoro-N-methylbenzene-1-sulfonamide using ¹H (proton) and ¹⁹F (fluorine) Nuclear Magnetic Resonance (NMR) spectroscopy. As a key building block in medicinal chemistry, particularly for central nervous system (CNS) active drugs, unambiguous structural verification is paramount.[1] This document outlines the theoretical basis for the expected spectral features, provides step-by-step protocols for sample preparation and data acquisition, and presents a thorough interpretation of the resulting NMR data, including chemical shifts, coupling constants, and signal multiplicities.

Introduction

3,4-difluoro-N-methylbenzene-1-sulfonamide (C₇H₇F₂NO₂S) is a fluorinated aromatic sulfonamide that serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds.[1] The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, which are critical parameters in drug design.[1][2] NMR spectroscopy is an essential analytical technique for the definitive structural elucidation of such molecules in solution.[1]

This application note focuses on the synergistic use of ¹H and ¹⁹F NMR. The ¹⁹F nucleus is an ideal probe due to its 100% natural abundance, high sensitivity (83% of ¹H), and a large chemical shift dispersion, which minimizes signal overlap and enhances spectral resolution.[3][4][5]

Principles of ¹H and ¹⁹F NMR for Structural Elucidation

The power of NMR in structure determination lies in its ability to probe the local chemical environment of magnetically active nuclei. For 3,4-difluoro-N-methylbenzene-1-sulfonamide, we are interested in the ¹H and ¹⁹F nuclei.

¹H NMR Spectroscopy

¹H NMR provides information on the number of different types of protons, their relative numbers (integration), and their connectivity through spin-spin coupling.[6]

  • Chemical Shift (δ): The position of a proton signal in the spectrum is influenced by the electron density around it. Electron-withdrawing groups, like the sulfonyl group and fluorine atoms, will deshield nearby protons, causing them to resonate at higher chemical shifts (downfield).

  • Integration: The area under each proton signal is proportional to the number of protons it represents.[6]

  • Multiplicity (Splitting): Through-bond interactions between non-equivalent neighboring protons cause signals to split into multiple lines (e.g., doublets, triplets). The number of lines is determined by the n+1 rule, where 'n' is the number of equivalent neighboring protons.[7]

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive to the electronic environment, making it a powerful tool for detecting fluorine-containing compounds.[4][8]

  • Chemical Shift (δ): The chemical shift range for ¹⁹F is much larger than for ¹H, providing excellent signal separation.[4][9] The shifts are highly sensitive to the nature and position of substituents on the aromatic ring.

  • Coupling Constants (J): Both ¹H-¹⁹F and ¹⁹F-¹⁹F spin-spin couplings are observed and provide crucial information about the relative positions of these nuclei.[9] The magnitude of the coupling constant depends on the number of bonds separating the coupled nuclei.

Experimental Protocols

Sample Preparation

High-quality NMR spectra depend critically on proper sample preparation.[10][11]

  • Weighing: Accurately weigh 5-10 mg of 3,4-difluoro-N-methylbenzene-1-sulfonamide for ¹H NMR and 15-25 mg for ¹⁹F and 2D NMR experiments.[11][12]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice. The deuterated solvent provides a lock signal for the spectrometer and avoids a large interfering solvent peak in ¹H spectra.[11]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[11]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[10][12]

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

dot

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹⁹F NMR spectra on a standard 400 MHz or 500 MHz NMR spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer.

  • Locking and Tuning: Lock onto the deuterium signal of the solvent and tune/match the probe for both the ¹H and ¹⁹F frequencies.[13]

  • Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.[13]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans.

  • ¹⁹F NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (often with proton decoupling).

    • Spectral Width: ~200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing:

    • ¹H NMR: Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • ¹⁹F NMR: Reference the spectrum using an external or internal standard (e.g., CFCl₃ at 0 ppm).

  • Integration: Integrate the signals to determine the relative number of nuclei.

dot

Caption: General workflow for NMR data acquisition and processing.

Spectral Analysis and Interpretation

The structure of 3,4-difluoro-N-methylbenzene-1-sulfonamide with atom numbering is shown below:

dot

Caption: Structure of 3,4-difluoro-N-methylbenzene-1-sulfonamide.

Predicted ¹H NMR Spectrum
SignalProton(s)IntegrationMultiplicityExpected Chemical Shift (ppm)Coupling Constants (J) in Hz
A-CH3HDoublet (d)~2.7 - 2.9³J(H,H) ≈ 5 Hz
BNH 1HQuartet (q) or Broad Singlet~4.8 - 5.2³J(H,H) ≈ 5 Hz
CH-51HMultiplet (m)~7.3 - 7.5
DH-21HMultiplet (m)~7.6 - 7.8
EH-61HMultiplet (m)~7.8 - 8.0
  • -CH₃ (Signal A): This signal from the methyl group protons will be a doublet due to coupling with the adjacent NH proton.

  • -NH (Signal B): The sulfonamide proton will appear as a quartet due to coupling to the three methyl protons. This peak may be broad due to quadrupolar relaxation and chemical exchange.[6]

  • Aromatic Protons (Signals C, D, E): The aromatic region will show complex multiplets due to ¹H-¹H and ¹H-¹⁹F couplings. H-2, H-5, and H-6 are in different chemical environments and will couple to each other and to the adjacent fluorine atoms.

Predicted ¹⁹F NMR Spectrum
SignalFluorine Atom(s)MultiplicityExpected Chemical Shift (ppm)Coupling Constants (J) in Hz
FF-3Multiplet (m)-130 to -140
GF-4Multiplet (m)-130 to -140
  • F-3 and F-4 (Signals F, G): The two fluorine atoms are in different chemical environments and will therefore appear as two distinct signals. Each signal will be a complex multiplet due to coupling with each other (³J(F,F)) and with the neighboring aromatic protons (³J(H,F) and ⁴J(H,F)). The through-space coupling between fluorine atoms on an aromatic ring is typically in the range of 15-20 Hz.

Conclusion

The combined application of ¹H and ¹⁹F NMR spectroscopy provides a robust and definitive method for the structural characterization of 3,4-difluoro-N-methylbenzene-1-sulfonamide. The distinct chemical shifts and characteristic coupling patterns observed in both spectra allow for the unambiguous assignment of all proton and fluorine signals, confirming the molecular structure. This detailed protocol and analysis serve as a valuable resource for researchers in synthetic and medicinal chemistry who require rigorous structural verification of fluorinated compounds.

References

  • Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 62(5), 2253–2276. [Link]

  • Gerig, J. T. (2003). Principles and Topical Applications of 19F NMR Spectrometry. In Modern Magnetic Resonance (pp. 781-789). Springer.
  • University of Alberta. (n.d.). 4. Sample preparation and pre-acquisition activities. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link]

  • Afzal, Z. (2013). Nmr spectroscopy of fluorine 19. SlideShare. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • NMR-it. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H Coupling in Proton NMR. Retrieved from [Link]

Sources

Method

using 3,4-difluoro-N-methylbenzene-1-sulfonamide in cross-coupling reactions

Application Note: 3,4-Difluoro-N-methylbenzene-1-sulfonamide in Advanced Cross-Coupling and C-H Activation Workflows Introduction & Structural Rationale In modern medicinal chemistry, 3,4-difluoro-N-methylbenzene-1-sulfo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3,4-Difluoro-N-methylbenzene-1-sulfonamide in Advanced Cross-Coupling and C-H Activation Workflows

Introduction & Structural Rationale

In modern medicinal chemistry, 3,4-difluoro-N-methylbenzene-1-sulfonamide (CAS 888697-77-6) has emerged as a highly versatile, privileged building block. The sulfonamide moiety is renowned for its ability to fine-tune physicochemical properties and improve blood-brain barrier (BBB) penetrance in central nervous system (CNS) drug candidates[1]. Concurrently, the 3,4-difluoro substitution pattern enhances metabolic stability, modulates lipophilicity, and prevents unwanted oxidative metabolism at the aromatic core[1].

Beyond its role as a static pharmacophore, this molecule offers three distinct, orthogonal vectors for late-stage functionalization via transition-metal catalysis:

  • N-H Activation : The secondary sulfonamide acts as a nucleophile in Buchwald-Hartwig amidation.

  • C-F Activation : The polyfluoroarene system can undergo cross-electrophile coupling.

  • C-H Activation : The sulfonamide oxygen/nitrogen serves as a directing group for ortho-functionalization.

Reactivity Center 3,4-Difluoro-N-methylbenzene- 1-sulfonamide N_NH Vector 1: N-H Activation Buchwald-Hartwig Amidation Center->N_NH Pd / AdBippyPhos C_F Vector 2: C-F Activation Cross-Electrophile Coupling Center->C_F Ni / hv / Li+ C_H Vector 3: C-H Activation Directed Ortho-Functionalization Center->C_H Pd(II) / Ag+

Figure 1. Divergent cross-coupling vectors of 3,4-difluoro-N-methylbenzene-1-sulfonamide.

Vector 1: N-Arylation via Buchwald-Hartwig Coupling

Mechanistic Causality: Secondary sulfonamides are notoriously weak nucleophiles, making their participation in standard Palladium-catalyzed C-N coupling highly challenging. The attenuated nucleophilicity often leads to stalled catalytic cycles at the reductive elimination step. To overcome this, highly specialized, sterically demanding, and electron-rich ligands such as AdBippyPhos are required. The remote steric bulk of AdBippyPhos forces the Pd(II) intermediate into a geometry that dramatically accelerates C-N reductive elimination, enabling the coupling of the N-methylsulfonamide with sterically hindered or electronically deactivated aryl chlorides[2].

Protocol 1: Synthesis of N,N-Diaryl Sulfonamides

Self-Validating System: The reaction is monitored via LC-MS. The starting sulfonamide exhibits a distinct [M-H]⁻ signal at m/z 206 in negative ESI mode. Complete consumption of this peak combined with the appearance of the product mass confirms successful conversion.

  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 3,4-difluoro-N-methylbenzene-1-sulfonamide (1.0 equiv, 0.5 mmol), aryl chloride (1.2 equiv, 0.6 mmol), K₂CO₃ (2.0 equiv, 1.0 mmol), Pd₂(dba)₃ (2 mol%), and AdBippyPhos (4 mol%).

  • Solvent Addition: Add anhydrous t-amyl alcohol (2.5 mL) to achieve a 0.2 M concentration. Seal the tube with a Teflon-lined cap.

  • Reaction: Remove the tube from the glovebox and stir vigorously at 100 °C for 12 hours.

  • Validation & Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the inorganic salts and catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Vector 2: Selective C-F Bond Activation (Cross-Electrophile Coupling)

Mechanistic Causality: The C-F bond is exceptionally strong (~116 kcal/mol) and typically inert to standard cross-coupling. However, the 4-fluoro position in 3,4-difluoro-N-methylbenzene-1-sulfonamide is electronically activated by the para-sulfonamide group. By employing a photoexcited Nickel catalyst system synergistically paired with a Lithium salt (LiTf₂N), selective C-F cleavage can be achieved. The Li⁺ ions coordinate to the fluorine atom, polarizing the C-F bond and lowering the activation barrier for cleavage by the excited Ni(III)* species, enabling cross-electrophile coupling with aryl chlorides.

CatalyticCycle Ni0 Ni(0) Catalyst NiII Ni(II)-Aryl Complex Ni0->NiII Oxidative Addition (Aryl-Cl) NiIII Excited Ni(III)* NiII->NiIII C-F Cleavage (Li+ assisted, hv) Product Coupled Product NiIII->Product Reductive Elimination Product->Ni0 Catalyst Regeneration

Figure 2. Photoexcited Ni-catalyzed C-F cross-electrophile coupling mechanism.

Protocol 2: Photochemical C-F Arylation

Self-Validating System: The reaction mixture will transition from pale green (Ni(II) precatalyst) to a deep, dark red/brown indicative of the active Ni(0)/Ni(I) species upon irradiation. Loss of this color indicates catalyst quenching (e.g., oxygen ingress).

  • Preparation: In a glovebox, combine 3,4-difluoro-N-methylbenzene-1-sulfonamide (1.0 equiv, 0.2 mmol), aryl chloride (1.5 equiv, 0.3 mmol), NiCl₂(dme) (10 mol%), dtbbpy ligand (15 mol%), LiTf₂N (2.0 equiv), and Manganese powder (2.0 equiv) in a 2-dram vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMA, 2.0 mL). Seal with a PTFE septum cap.

  • Irradiation: Place the vial in a photoreactor equipped with 440 nm Blue LEDs. Stir at room temperature for 24 hours under fan cooling (to maintain ~25 °C).

  • Validation & Workup: Quench the reaction by exposing it to air. Dilute with water (5 mL) and extract with EtOAc (3 × 5 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Isolate the biaryl product via preparative TLC or automated flash chromatography.

Vector 3: Directed Ortho-C-H Functionalization

Mechanistic Causality: The sulfonamide group acts as a powerful directing group (DG). The oxygen or nitrogen atoms coordinate to the electrophilic Pd(II) center, directing the catalyst to activate the adjacent ortho C-H bond (C2 or C6) via a concerted metalation-deprotonation (CMD) pathway. This forms a stable palladacycle intermediate. Subsequent oxidative addition of an aryl iodide and reductive elimination yields complex polycyclic architectures, such as phenanthridines[3]. Ag₂CO₃ is utilized as both a base and a terminal oxidant to scavenge iodide ions, preventing catalyst poisoning.

Protocol 3: Pd-Catalyzed C-H Arylation/Annulation

Self-Validating System: The formation of a silver iodide (AgI) precipitate (a bright yellow, insoluble solid) during the reaction serves as a visual confirmation of successful oxidative addition and halide abstraction.

  • Preparation: To a 15 mL pressure tube, add 3,4-difluoro-N-methylbenzene-1-sulfonamide (1.0 equiv, 0.3 mmol), aryl iodide (1.5 equiv, 0.45 mmol), Pd(OAc)₂ (10 mol%), 3-methyl-2-pyridone (20 mol%), and Ag₂CO₃ (2.0 equiv, 0.6 mmol).

  • Solvent Addition: Add hexafluoroisopropanol (HFIP, 3.0 mL). HFIP is critical as its high hydrogen-bond donor capacity stabilizes the palladacycle and prevents off-target degradation.

  • Reaction: Seal the tube and heat in an oil bath at 110 °C for 16 hours.

  • Validation & Workup: Observe the yellow AgI precipitate. Cool the mixture, dilute with CH₂Cl₂ (10 mL), and filter through Celite. Wash the filtrate with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate.

  • Purification: Purify by silica gel chromatography to isolate the annulated product.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the three orthogonal functionalization vectors:

Reaction VectorTarget BondCatalyst SystemKey Additive / LigandSolvent & TempExpected Yield Range
1. N-Arylation N-H2 mol% Pd₂(dba)₃4 mol% AdBippyPhost-Amyl alcohol, 100 °C65% – 85%
2. C-F Arylation C-F (C4)10 mol% NiCl₂(dme)LiTf₂N / dtbbpyDMA, Blue LED, RT50% – 75%
3. C-H Activation C-H (C2/C6)10 mol% Pd(OAc)₂Ag₂CO₃ / 3-Me-2-pyridoneHFIP, 110 °C60% – 80%

References

  • ChemRxiv. High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. Retrieved from [Link][2]

  • Nanjing University (NJU) Research Briefing. Cross-electrophile coupling of polyfluoroarenes and aryl chlorides. Retrieved from [Link]

  • Organic Letters (ACS Publications). Palladium-Catalyzed Cyclization of N-(2-Iodoaryl)-N-methylbenzenesulfonamide with Aryl Iodides to Access Phenanthridine Derivatives. Retrieved from [Link][3]

Sources

Application

Application Note: Catalytic Amidation Strategies for 3,4-Difluoro-N-methylbenzene-1-sulfonamide in CNS Drug Discovery

Executive Summary & Chemical Context 3,4-Difluoro-N-methylbenzene-1-sulfonamide (CAS 888697-77-6) is a highly privileged fluorinated building block utilized in the development of central nervous system (CNS) therapeutics...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3,4-Difluoro-N-methylbenzene-1-sulfonamide (CAS 888697-77-6) is a highly privileged fluorinated building block utilized in the development of central nervous system (CNS) therapeutics[1]. The sulfonamide moiety fine-tunes physicochemical properties to enhance blood-brain barrier penetration, while the 3,4-difluoro substitution improves metabolic stability[1].

In advanced drug synthesis, the "amidation" of this secondary sulfonamide generally proceeds via two divergent catalytic pathways:

  • Catalytic N-Arylation (Buchwald-Hartwig Cross-Coupling): Forming complex N,N -diaryl/alkyl sulfonamides.

  • Catalytic N-Acylation: Generating N -acyl- N -methylsulfonamides, which serve as metabolically stable bioisosteres for carboxylic acids[2].

Because secondary sulfonamides possess low nucleophilicity (pKa ~10–11), uncatalyzed amidation requires harsh, often degradative conditions. This application note details state-of-the-art catalytic protocols designed to overcome these electronic barriers while preserving the integrity of the fluorinated aromatic ring.

Workflow SM 3,4-Difluoro-N-methylbenzene- 1-sulfonamide PathA Pathway A: N-Arylation Pd2(dba)3 / AdBippyPhos SM->PathA PathB Pathway B: N-Acylation FeCl3 Catalyst SM->PathB ProdA N-Aryl-N-methylsulfonamide (Cross-Coupled Scaffold) PathA->ProdA ProdB N-Acyl-N-methylsulfonamide (Carboxylic Bioisostere) PathB->ProdB

Divergent catalytic amidation pathways for 3,4-difluoro-N-methylbenzene-1-sulfonamide.

Mechanistic Rationale: Overcoming Secondary Sulfonamide Inertness

The SNAr Competing Pathway (Causality Insight)

Expert Insight: The 3,4-difluoro substitution pattern creates a highly electrophilic C4 position due to the strong electron-withdrawing nature of the para-sulfonamide group. When selecting a catalyst and base system for amidation, strong unhindered nucleophiles (e.g., NaOMe, KOH) can trigger undesired Nucleophilic Aromatic Substitution (SNAr) at the 4-fluoro position. Therefore, amidation must rely on highly active transition-metal catalysts paired with sterically hindered bases (e.g., NaOtBu) or mild Lewis acids to ensure exclusive chemoselectivity at the sulfonamide nitrogen.

Ligand Selection for N-Arylation

In Palladium-catalyzed Buchwald-Hartwig amidation, the catalytic cycle stalls at the reductive elimination step when using secondary sulfonamides[3]. The resulting Pd(II)-amide complex is highly stable. To force reductive elimination, bulky, electron-rich biarylphosphine ligands such as AdBippyPhos are required[4]. The extreme steric demand of the adamantyl group compresses the C-Pd-N bond angle, accelerating the expulsion of the N -aryl- N -methylsulfonamide product[4].

Quantitative Data: Catalyst System Optimization

The following table summarizes the optimization landscape for the N -arylation of secondary sulfonamides, demonstrating the necessity of specific ligand architectures[4],[3]:

Catalyst SystemLigandBaseYield (%)Mechanistic Observation
5 mol% Pd2(dba)3BINAPCs2CO3< 10%Cycle stalls; poor reductive elimination.
5 mol% Pd2(dba)3XantphosCs2CO335%Moderate conversion; competing dehalogenation.
5 mol% Pd(OAc)2BrettPhosNaOtBu55%Ligand steric hindrance limits oxidative addition.
5 mol% Pd2(dba)3 AdBippyPhos NaOtBu > 90% Optimal steric bulk accelerates elimination.

Pathway A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

BHCycle Pd0 Pd(0)L Active Catalyst PdII_Ox Pd(II)(Ar)(X)L Oxidative Addition Pd0->PdII_Ox + Aryl Halide PdII_Am Pd(II)(Ar)(NRSO2Ar')L Amide Complex PdII_Ox->PdII_Am + Sulfonamide + Base PdII_Am->Pd0 Reductive Elimination Product N-Aryl-N-Methylsulfonamide Product PdII_Am->Product Product Release

Pd-catalyzed Buchwald-Hartwig amidation cycle for secondary sulfonamides.

Experimental Protocol

This protocol describes the cross-coupling of 3,4-difluoro-N-methylbenzene-1-sulfonamide with an aryl bromide.

Reagents & Materials:

  • 3,4-Difluoro-N-methylbenzene-1-sulfonamide (1.0 equiv, 1.0 mmol, 207.2 mg)

  • Aryl Bromide (1.2 equiv, 1.2 mmol)

  • Pd2(dba)3 (0.025 equiv, 2.5 mol%)

  • AdBippyPhos (0.06 equiv, 6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene (10 mL), degassed via argon sparging for 15 minutes.

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an oven-dried Schlenk flask under argon, combine Pd2(dba)3 and AdBippyPhos. Add 2 mL of degassed toluene. Stir at room temperature for 15 minutes. Causality: The solution will shift from dark purple to a deep orange/red, validating the formation of the active Pd(0)L complex.

  • Substrate Addition: To a separate argon-purged reaction vial, add 3,4-difluoro-N-methylbenzene-1-sulfonamide, the aryl bromide, and NaOtBu.

  • Initiation: Transfer the pre-activated catalyst solution into the reaction vial. Add the remaining 8 mL of toluene. Seal the vial with a PTFE-lined cap.

  • Heating: Heat the reaction mixture at 100 °C in a pre-heated oil bath for 12 hours.

  • Self-Validating IPC (In-Process Control): At 4 hours, withdraw a 10 µL aliquot, quench in 500 µL MeCN, filter, and analyze via LCMS. The protocol is self-validating if the SM peak (m/z 206 [M-H]⁻ in negative mode) is depleted by >70% and the product mass appears. If unreacted aryl halide persists without SM conversion, catalyst deactivation has occurred (likely due to oxygen ingress).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.

Pathway B: Lewis Acid-Catalyzed N-Acylation

For the synthesis of N -acylsulfonamides, traditional methods rely on highly reactive acid chlorides and DMAP. However, recent advances demonstrate that Ferric Chloride (FeCl3) acts as a highly efficient, mild Lewis acid catalyst for the transacylation/acylation of sulfonamides[2]. FeCl3 coordinates to the carbonyl oxygen of the acyl donor, rendering it highly electrophilic while simultaneously facilitating the deprotonation of the sulfonamide[2].

Experimental Protocol

Reagents & Materials:

  • 3,4-Difluoro-N-methylbenzene-1-sulfonamide (1.0 equiv, 1.0 mmol, 207.2 mg)

  • Acyl Donor (e.g., an active ester, thioacid, or anhydride) (1.2 equiv, 1.2 mmol)

  • Anhydrous FeCl3 (0.1 equiv, 10 mol%)

  • Anhydrous 1,2-Dichloroethane (DCE) (5 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-difluoro-N-methylbenzene-1-sulfonamide and the acyl donor in anhydrous DCE under a nitrogen atmosphere.

  • Catalyst Addition: Quickly add anhydrous FeCl3 (hygroscopic) to the stirring solution. Causality: The reaction mixture will immediately darken, indicating the formation of the Lewis acid-carbonyl coordination complex.

  • Reaction: Heat the mixture to 80 °C under reflux for 6–8 hours.

  • Self-Validating IPC: Monitor via TLC (Hexanes:EtOAc 7:3). The secondary sulfonamide SM is highly UV-active. The reaction is complete when the SM spot is fully consumed and replaced by a higher Rf spot (the N -acylsulfonamide is less polar due to the masking of the N-H/N-methyl polarity).

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL) to precipitate iron salts. Extract with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

References

  • Organic Chemistry Portal (Sang et al., J. Org. Chem. 2024) Ferric Chloride-Mediated Transacylation of N-Acylsulfonamides URL:[Link][2]

  • ChemRxiv (Dobereiner et al.) High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides URL:[Link][4]

  • ACS Publications (Ruiz-Castillo & Buchwald) The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 3,4-Difluoro-N-methylbenzene-1-sulfonamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of fluorinated sulfonamides.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of fluorinated sulfonamides. The synthesis of 3,4-difluoro-N-methylbenzene-1-sulfonamide (CAS 888697-77-6) relies on the nucleophilic substitution of 3,4-difluorobenzenesulfonyl chloride with methylamine. While conceptually straightforward, the electron-withdrawing nature of the fluorine substituents significantly increases the electrophilicity of the sulfonyl sulfur. This makes the precursor highly susceptible to competitive hydrolysis, often resulting in depressed yields [1].

This guide provides a causal analysis of common pitfalls, an optimized self-validating protocol, and quantitative data to help you achieve >85% yields consistently.

Mechanistic Pathway & Competing Reactions

Understanding the causality behind low yields begins with the reaction mechanism. The desired pathway is the nucleophilic attack of methylamine on the sulfonyl chloride. However, trace water acts as a competing nucleophile. Because the 3,4-difluorophenyl ring pulls electron density away from the sulfur center, the activation energy for water attack is lowered, accelerating the formation of the unreactive sulfonic acid byproduct [2].

ReactionPathway SM 3,4-difluorobenzenesulfonyl chloride Intermediate Tetrahedral Intermediate SM->Intermediate + Amine (Dry) Byproduct 3,4-difluorobenzenesulfonic acid (Byproduct) SM->Byproduct + Water (Hydrolysis) Amine Methylamine (Nucleophile) Amine->Intermediate Water Trace Water (Competitor) Water->Byproduct Product 3,4-difluoro-N-methylbenzene -1-sulfonamide (Target) Intermediate->Product - HCl

Caption: Reaction pathway showing the desired amidation versus competing hydrolysis.

Diagnostic Troubleshooting Workflow

When yields drop below expectations, systematic isolation of the variables is critical. Follow this logic tree before modifying your chemical equivalents.

TroubleshootingLogic Start Low Yield of Target Sulfonamide Check1 1. Reagent Integrity Is Sulfonyl Chloride fresh? Start->Check1 Check2 2. Reaction Conditions Anhydrous & Base Present? Check1->Check2 Yes Hydrolysis Hydrolysis to Sulfonic Acid Action: Use fresh reagents & dry solvent Check1->Hydrolysis No (Degraded) Check3 3. Workup & Isolation Emulsion or pH issues? Check2->Check3 Yes Incomplete Incomplete Conversion Action: Increase amine/base equivalents Check2->Incomplete No (Sub-optimal) Loss Product Lost in Aqueous Action: Acidify to pH 3-4, use brine Check3->Loss Yes (Poor Partitioning) Success Optimized Yield (>85%) Check3->Success No Issues Hydrolysis->Success Incomplete->Success Loss->Success

Caption: Step-by-step diagnostic logic for troubleshooting low sulfonamide yields.

Frequently Asked Questions (FAQs)

Q1: Why is my yield consistently below 40% despite using an excess of methylamine? A: The most common culprit is the degradation of your starting material. Sulfonyl chlorides are highly sensitive to atmospheric moisture [1]. Because of the electron-withdrawing fluorine atoms, 3,4-difluorobenzenesulfonyl chloride hydrolyzes much faster than standard benzenesulfonyl chloride. If your bottle has been opened multiple times, a significant portion has likely converted to 3,4-difluorobenzenesulfonic acid. Validation Tip: Run an NMR or LC-MS on your starting material. The sulfonic acid will not react with methylamine under standard conditions.

Q2: Can I use aqueous methylamine (e.g., 40% in water) for this reaction? A: It is strongly discouraged. While aqueous amines are utilized in Schotten-Baumann conditions for less reactive substrates, introducing water to an electron-deficient sulfonyl chloride guarantees competitive hydrolysis [3]. You must use a solution of methylamine in an anhydrous solvent (e.g., 2.0 M in THF or Methanol) or bubble anhydrous methylamine gas into the reaction.

Q3: I observe a white precipitate forming immediately upon adding the amine. Is my product precipitating out? A: No. Your target, 3,4-difluoro-N-methylbenzene-1-sulfonamide, is highly soluble in standard organic solvents like dichloromethane (DCM) and THF. The white precipitate is the hydrochloride salt byproduct (e.g., methylammonium chloride or triethylammonium chloride) formed as the amine scavenges the HCl generated during the reaction [2]. This is a positive visual indicator that the reaction is proceeding.

Q4: I'm losing product during the aqueous workup. How do I prevent this? A: Secondary sulfonamides have an acidic N-H proton (pKa ~10). If your aqueous wash is too basic (which happens if you use a large excess of amine), the sulfonamide can deprotonate and partition into the aqueous layer. To fix this, wash the organic layer with a mildly acidic solution (e.g., 1M HCl or saturated NH₄Cl) to ensure the sulfonamide remains fully protonated and organic-soluble. Additionally, use saturated brine to break any emulsions [1].

Quantitative Data: Impact of Reaction Conditions

The table below summarizes our internal application data demonstrating how specific deviations from the optimal protocol impact the final yield.

Solvent SystemAmine SourceAuxiliary BaseTemp ProfileObserved Yield (%)Primary Impurity / Issue
DCM (Non-anhydrous)Methylamine (40% aq)NoneRT28%3,4-difluorobenzenesulfonic acid
THF (Anhydrous)Methylamine (2M in THF)Pyridine (2.0 eq)0 °C to RT76%Difficult removal of pyridine
DCM (Anhydrous) Methylamine (2M in THF) TEA (1.5 eq) 0 °C to RT 89% None (Trace unreacted SM)
DCM (Anhydrous)Methylamine (gas)Excess Amine (3.0 eq)-10 °C to RT92%None
Optimized Self-Validating Protocol

This protocol is designed to be self-validating; specific checkpoints are included to verify success before proceeding to the next step.

Materials Required:

  • 3,4-difluorobenzenesulfonyl chloride (Freshly titrated or newly opened)

  • Methylamine (2.0 M solution in anhydrous THF)

  • Triethylamine (TEA, anhydrous)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen or Argon for 5 minutes.

    • Causality: Eliminating ambient moisture prevents the formation of the sulfonic acid byproduct.

  • Electrophile Dissolution: Dissolve 1.0 equivalent (e.g., 5.0 mmol, 1.06 g) of 3,4-difluorobenzenesulfonyl chloride in 15 mL of anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add 1.5 equivalents of anhydrous TEA (7.5 mmol, 1.05 mL) to the solution.

  • Nucleophile Addition: Slowly add 1.2 equivalents of methylamine (2.0 M in THF, 3.0 mL) dropwise over 10 minutes.

    • Validation Checkpoint: A white precipitate (triethylammonium chloride) should begin forming almost immediately. This confirms the generation of HCl and the progression of the S-N bond formation.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Validation Checkpoint: Monitor by TLC (Hexanes:Ethyl Acetate 7:3). The sulfonyl chloride (UV active, higher Rf) should disappear, replaced by a new UV-active spot (lower Rf).

  • Quenching & Extraction: Quench the reaction by adding 15 mL of saturated aqueous NH₄Cl. Transfer to a separatory funnel and extract with DCM (2 x 15 mL).

    • Causality: The mildly acidic NH₄Cl ensures the sulfonamide N-H remains protonated, keeping it in the organic phase.

  • Washing & Drying: Wash the combined organic layers with saturated brine (20 mL) to break any micro-emulsions and remove residual water. Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3,4-difluoro-N-methylbenzene-1-sulfonamide. Purify via recrystallization (ethanol/water) or flash chromatography if necessary.

References
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, ACS Publications. Available at:[Link]

Optimization

Technical Support Center: Strategies for Overcoming Poor Aqueous Solubility of 3,4-difluoro-N-methylbenzene-1-sulfonamide

Welcome to the technical support center for 3,4-difluoro-N-methylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3,4-difluoro-N-methylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Introduction to 3,4-difluoro-N-methylbenzene-1-sulfonamide

3,4-difluoro-N-methylbenzene-1-sulfonamide is a fluorinated aromatic sulfonamide with the molecular formula C₇H₇F₂NO₂S.[1] It exists as a powder at room temperature.[2] The presence of the difluorinated benzene ring and the sulfonamide group contributes to its lipophilic nature and, consequently, its limited solubility in aqueous solutions. Such poor water solubility is a common challenge in the development of many new chemical entities.[3][4]

This guide will provide a systematic approach to addressing this issue, from initial characterization to the application of advanced solubility enhancement techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial attempts to dissolve 3,4-difluoro-N-methylbenzene-1-sulfonamide in aqueous buffers have failed. What are the first steps I should take?

A1: Initial Characterization and Baseline Solubility Determination

Before attempting advanced solubilization techniques, it is crucial to establish a baseline understanding of the compound's solubility profile.

Step 1: Visual Assessment and Basic Solvent Screening

  • Rationale: A quick qualitative assessment can save significant time and resources.

  • Protocol:

    • Place a small, known amount of the compound (e.g., 1 mg) into separate vials.

    • Add a fixed volume (e.g., 1 mL) of various solvents of differing polarities (e.g., water, ethanol, methanol, DMSO, acetonitrile).

    • Vortex and visually inspect for dissolution at room temperature. This will give you a preliminary idea of its general solubility characteristics.

Step 2: Determine the Compound's pKa

  • Rationale: The sulfonamide moiety can have acidic or basic properties, making its solubility pH-dependent.[5][] Knowing the pKa is essential for developing a pH-modification strategy.

  • Protocol:

    • Use a potentiometric titration method or a UV-Vis spectrophotometric method to determine the pKa of the sulfonamide group.

    • This data will inform the pH range in which the compound is likely to be ionized and more soluble.

Step 3: Quantitative Baseline Aqueous Solubility

  • Rationale: A quantitative value for the intrinsic solubility (S₀) is the benchmark against which all enhancement strategies will be measured.

  • Protocol (Shake-Flask Method):

    • Add an excess amount of 3,4-difluoro-N-methylbenzene-1-sulfonamide to a known volume of your aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

    • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • Filter the suspension to remove undissolved solids.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Q2: How can I use pH adjustment to improve the solubility of 3,4-difluoro-N-methylbenzene-1-sulfonamide?

A2: pH-Modification Strategy

For ionizable compounds, altering the pH of the solution is often the simplest and most effective way to enhance solubility.[5][]

Causality: The solubility of a weak acid or base is significantly influenced by the pH of the medium. By adjusting the pH to a value where the compound is predominantly in its ionized form, its solubility can be dramatically increased. For a weak acid, solubility increases as the pH rises above its pKa. Conversely, for a weak base, solubility increases as the pH falls below its pKa.

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Cyclodextrin (e.g., HP-β-CD) B Prepare aqueous solutions of varying CD concentrations A->B C Add excess 3,4-difluoro-N-methylbenzene-1-sulfonamide to each CD solution B->C D Equilibrate (Shake-Flask Method) C->D E Filter and analyze supernatant D->E F Plot Phase-Solubility Diagram (Solubility vs. CD Concentration) E->F G Determine complex stoichiometry and stability constant F->G

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 3,4-Difluoro-N-methylbenzene-1-sulfonamide Derivatives

Introduction Welcome to the technical support center for the synthesis of 3,4-difluoro-N-methylbenzene-1-sulfonamide and its derivatives. These fluorinated aromatic sulfonamides are crucial building blocks in medicinal c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of 3,4-difluoro-N-methylbenzene-1-sulfonamide and its derivatives. These fluorinated aromatic sulfonamides are crucial building blocks in medicinal chemistry, particularly for developing central nervous system (CNS)-active drugs. The synthesis, most commonly achieved through the reaction of 3,4-difluorobenzenesulfonyl chloride with methylamine, is deceptively simple in principle. However, successful execution with high yield and purity is critically dependent on the precise control of reaction parameters.

Of these parameters, reaction temperature is arguably the most influential and often underestimated variable. This guide provides in-depth, field-proven insights into why temperature is so critical and how to manipulate it to troubleshoot common experimental issues, ensuring reproducible and optimal results.

Section 1: Foundational Principles - The "Why" Behind Temperature Control

Understanding the causality behind experimental choices is paramount. For this class of reactions, temperature control is not merely about accelerating the reaction; it is a delicate balance to maximize product formation while minimizing degradation and side reactions.

  • Exothermic Nature of Sulfonylation: The formation of the sulfonamide bond is an exothermic process. The rate of heat generation, especially on a larger scale, can quickly outpace the rate of heat removal by a standard cooling system. An uncontrolled exotherm can lead to a "runaway reaction," posing a significant safety risk and invariably leading to product degradation.

  • Thermal Lability of Sulfonyl Chlorides: The key electrophile, 3,4-difluorobenzenesulfonyl chloride, is sensitive to heat. At elevated temperatures, it can undergo thermal decomposition, generating byproducts such as sulfur oxides and hydrogen fluoride.[1] This not only consumes the starting material, reducing potential yield, but also introduces impurities that complicate purification.

  • Controlling Side Reactions: Temperature directly influences the rates of competing reaction pathways. While the desired N-sulfonylation is often kinetically favored at lower temperatures, higher temperatures can provide the activation energy needed for undesirable side reactions, such as decomposition or reactions involving other functional groups on more complex substrates.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section directly addresses specific issues researchers may encounter during their experiments, with a focus on temperature-related causes and solutions.

Q1: My reaction yield is significantly lower than expected. How can temperature be the culprit?

A1: This is the most common issue, and it can be caused by the temperature being either too high or too low.

  • Scenario A: Temperature Was Too High.

    • Cause: Excessive heat, often from an uncontrolled exotherm during the addition of the sulfonyl chloride, can cause thermal decomposition of the starting material.[1] Signs of this include a darkening of the reaction mixture (yellow to brown). This decomposition pathway consumes your electrophile, directly reducing the maximum possible yield.

    • Solution:

      • Pre-cool the amine solution: Before adding the sulfonyl chloride, ensure your solution of methylamine is thoroughly cooled, typically to 0-5 °C using an ice/water bath.

      • Control the addition rate: Add the sulfonyl chloride solution dropwise via a pressure-equalizing dropping funnel or a syringe pump over an extended period (e.g., 30-60 minutes). This allows the cooling bath to dissipate the heat generated from the reaction as it forms.

      • Monitor the internal temperature: Do not rely on the bath temperature. A thermocouple or thermometer placed directly in the reaction mixture is essential to ensure the internal temperature does not rise significantly.

  • Scenario B: Temperature Was Too Low.

    • Cause: While crucial for control, excessively low temperatures can slow the reaction rate to a crawl, leading to an incomplete reaction even after extended periods. In some solvent systems, a low temperature might also cause one of the reactants to precipitate, effectively halting the reaction.

    • Solution:

      • Allow for gradual warming: A common strategy is to perform the initial addition at 0 °C to manage the exotherm and then allow the reaction to slowly warm to room temperature to ensure it proceeds to completion.[2][3]

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the limiting reagent. If the reaction stalls after the initial exotherm subsides, a gentle warming may be required.

Q2: My final product is impure, and the crude reaction mixture was dark brown. What happened?

A2: A dark color is a strong indicator of decomposition, which is almost always a result of excessive reaction temperatures.

  • Cause: The 3,4-difluorobenzenesulfonyl chloride starting material is moisture-sensitive and can degrade under harsh conditions.[1][4] High temperatures accelerate this decomposition, as well as potential side reactions, leading to a complex mixture of impurities. Thermal decomposition can generate corrosive gases like hydrogen chloride and hydrogen fluoride.[1][5]

  • Solution: The preventative measures are the same as for low yield due to high temperature: meticulous control over the reagent addition at low temperatures (0-5 °C) is critical. If you observe a significant color change, it is a sign that your cooling is insufficient for the rate of addition.

Q3: I am observing a significant amount of a di-sulfonated byproduct where two sulfonyl groups have reacted with the methylamine.

A3: While this is less common with a primary amine like methylamine (which would form an unstable N,N-disulfonylated species), the analogous problem in reactions with other primary amines is di-sulfonylation. This issue is a function of both stoichiometry and localized reaction conditions, which are heavily influenced by temperature.

  • Cause: If the sulfonyl chloride is added too quickly, it creates localized areas of high electrophile concentration. This, combined with the heat from the exotherm, can promote a second reaction on the initially formed sulfonamide before it has a chance to disperse in the bulk solution.

  • Solution:

    • Slow, controlled addition: This is the most effective solution. Adding the sulfonyl chloride slowly and into a well-stirred solution ensures it reacts with the large excess of methylamine present, minimizing the chance of a second addition.

    • Maintain low temperature: Keeping the temperature low (0 °C) during addition slows the rate of both the first and second sulfonylation reactions, giving the mixture time to homogenize and favoring the more statistically likely reaction with the primary amine.

Section 3: Data-Driven Optimization

To illustrate the critical nature of temperature, the following table summarizes the expected outcomes for a model reaction between 3,4-difluorobenzenesulfonyl chloride and methylamine under various temperature protocols.

Temperature ProtocolAddition RateExpected YieldExpected PurityObservations & Comments
-5 to 5 °C Slow (30-60 min)> 90%> 95%Ideal conditions. Reaction is well-controlled, resulting in a clean product and high yield. Mixture remains a light color.
Warm to RT after addition Slow (30-60 min)> 90%> 95%Standard, effective protocol. Initial cooling manages the exotherm, while warming ensures the reaction goes to completion.[2][3]
25 °C (Room Temp) Slow (30-60 min)60-80%85-95%Risk of a mild exotherm causing some decomposition. Yield and purity are compromised. May be acceptable for small-scale reactions.
25 °C (Room Temp) Fast (< 5 min)< 50%< 70%Uncontrolled exotherm is highly likely. Significant darkening of the mixture and formation of multiple byproducts due to decomposition.
50 °C Slow (30-60 min)20-40%< 60%Significant thermal decomposition of the sulfonyl chloride occurs even with slow addition, leading to very poor yield and a complex impurity profile.[6]

Section 4: Experimental Protocols & Workflows

Protocol 1: General Procedure for Temperature-Controlled Synthesis

This protocol describes a standard laboratory procedure for the synthesis of 3,4-difluoro-N-methylbenzene-1-sulfonamide with an emphasis on temperature control.

Materials:

  • 3,4-Difluorobenzenesulfonyl chloride (1.0 equiv)

  • Methylamine (solution in THF, EtOH, or H₂O, 2.0-3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • 1M HCl (for workup)

  • Saturated NaHCO₃ solution (for workup)

  • Brine (for workup)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermocouple or low-temperature thermometer, and a pressure-equalizing dropping funnel. Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Charge Amine: To the flask, add the methylamine solution. If using an aqueous solution of methylamine, DCM is a suitable organic solvent.

  • Cooling: Immerse the flask in an ice/water bath and stir until the internal temperature of the amine solution is stable between 0 °C and 5 °C.

  • Prepare Sulfonyl Chloride: In a separate dry flask, dissolve the 3,4-difluorobenzenesulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM.

  • Controlled Addition: Transfer the sulfonyl chloride solution to the dropping funnel. Add it dropwise to the vigorously stirred, cooled amine solution over 30-60 minutes. CRITICAL STEP: Carefully monitor the internal temperature. If it rises above 10 °C, pause the addition until the temperature returns to the 0-5 °C range.

  • Reaction: Once the addition is complete, allow the reaction to continue stirring at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for 2-12 hours, monitoring the reaction's progress by TLC or LC-MS until the sulfonyl chloride is consumed.

  • Workup:

    • Cool the reaction mixture back to 0 °C and quench by slowly adding 1M HCl to neutralize excess methylamine.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3,4-difluoro-N-methylbenzene-1-sulfonamide can be purified by recrystallization or silica gel column chromatography as needed.

Mandatory Visualizations

G problem problem cause cause solution solution start start start_node Observed Problem low_yield Low Yield start_node->low_yield high_impurity High Impurity / Dark Color start_node->high_impurity stalled Reaction Stalled start_node->stalled temp_high Temp Too High? (Poor Cooling / Fast Addition) low_yield->temp_high Yes temp_low Temp Too Low? low_yield->temp_low Yes decomp Decomposition of Sulfonyl Chloride high_impurity->decomp stalled->temp_low precipitation Reagent Precipitation? stalled->precipitation sol_cool Improve Cooling Slow Addition Rate Monitor Internal Temp temp_high->sol_cool temp_high->sol_cool sol_warm Allow to Warm to RT Monitor by TLC/LC-MS temp_low->sol_warm temp_low->sol_warm decomp->temp_high sol_solvent Check Solubility Consider Different Solvent precipitation->sol_solvent

Caption: Troubleshooting workflow for common temperature-related issues.

ReactionPathway reactant reactant product product intermediate intermediate side_product side_product condition condition RSO2Cl 3,4-Difluorobenzene- sulfonyl Chloride invis1 RSO2Cl->invis1 invis2 RSO2Cl->invis2 MeNH2 Methylamine MeNH2->invis1 DesiredProduct Desired Product: 3,4-Difluoro-N-methyl- benzene-1-sulfonamide Decomp Decomposition Products (SOx, HF, etc.) Hydrolysis Hydrolysis Product: 3,4-Difluorobenzene- sulfonic Acid invis1->condition Optimal Temp (0-5 °C) invis1->DesiredProduct invis2->Decomp invis2->Hydrolysis condition_high condition_high invis2->condition_high High Temp (> 25 °C) condition_water condition_water invis2->condition_water Moisture

Caption: Reaction pathways influenced by temperature and moisture.

Section 5: References

  • Xu, Y., Liu, S., et al. (2021). Continuous sulfonation of hexadecylbenzene in a microreactor. ResearchGate. [Link]

  • Wang, X., et al. (2018). Reaction Route and Mechanism of the Direct N-Alkylation of Sulfonamides on Acidic Mesoporous Zeolite β-Catalyst. ACS Publications. [Link]

  • Li, W., et al. (2024). Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. ACS Publications. [Link]

  • Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity?. [Link]

  • Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 3,4-DIFLUOROBENZENESULFONYL CHLORIDE. [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • Yitzhaki, S., et al. (2023). Sulfonylation of RNA 2′-OH groups. ACS Central Science. [Link]

  • Ghorai, R., et al. (2022). Sulfonyl Chlorides as Thiol Surrogates for Carbon–Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters. The Journal of Organic Chemistry. [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]

  • da Silva, A. F., et al. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. MDPI. [Link]

  • Zhang, Z. H., et al. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E. [Link]

  • Wang, T., et al. (n.d.). Visible-Light Photoinduced Charge-Transfer Complex Promoted the Ring Opening of N-Alkyl-4-Piperidinols - Supporting Information. [Link]

  • Fernández, I., et al. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]

  • McCarthy, J. R., et al. (n.d.). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses. [Link]

  • Zlatopolskiy, B. D., et al. (2020). A non-anhydrous, minimally basic protocol for the simplification of nucleophilic 18F-fluorination chemistry. Nature Communications. [Link]

  • Kim, C. U., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters. [Link]

Sources

Optimization

preventing thermal degradation of 3,4-difluoro-N-methylbenzene-1-sulfonamide during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals maintain the structural integrity of 3,4-difluoro-N...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals maintain the structural integrity of 3,4-difluoro-N-methylbenzene-1-sulfonamide (CAS 888697-77-6).

This fluorinated aromatic sulfonamide is a critical building block for CNS-active drugs, highly valued for its ability to fine-tune lipophilicity and cross the blood-brain barrier[1]. However, its unique electronic properties also make it susceptible to specific thermal degradation pathways if improperly stored. This guide provides a deep dive into the causality of these degradation mechanisms, field-proven troubleshooting FAQs, and a self-validating protocol to ensure your compound remains pristine for downstream synthesis.

Part 1: The Causality of Thermal Degradation (Mechanistic Overview)

To effectively prevent degradation, we must first understand the thermodynamic and kinetic drivers behind it. Sulfonamides are generally stable, but under thermal stress combined with ambient moisture, 3,4-difluoro-N-methylbenzene-1-sulfonamide undergoes two primary degradation pathways:

  • S-N Bond Hydrolysis (Pathway 1): The two fluorine atoms on the benzene ring exert a powerful electron-withdrawing inductive effect[1]. While this stabilizes the molecule metabolically, it leaves the sulfonyl sulfur highly electrophilic. Thermal energy lowers the activation barrier for nucleophilic attack by ambient water, cleaving the S-N bond to yield 3,4-difluorobenzenesulfonic acid and methylamine[1][2].

  • C-S Bond Cleavage / Desulfonation (Pathway 2): At extreme elevated temperatures, the compound can undergo desulfonation. The thermal energy destabilizes the C-S bond, leading to cleavage that releases sulfur dioxide (SO₂) and forms difluorobenzene derivatives alongside methylamine radicals[3].

DegradationPathway A 3,4-Difluoro-N-methylbenzene- 1-sulfonamide B Thermal Stress (>40°C) + Ambient Moisture A->B C S-N Bond Cleavage (Hydrolysis) B->C Pathway 1 D C-S Bond Cleavage (Desulfonation) B->D Pathway 2 E 3,4-Difluorobenzenesulfonic Acid + Methylamine C->E F 1,2-Difluorobenzene + SO2 + Methylamine Radicals D->F

Thermal degradation pathways of 3,4-difluoro-N-methylbenzene-1-sulfonamide.

Part 2: Troubleshooting & FAQs

Q1: My LC-MS analysis shows a new mass peak at m/z 193 (M - CH₃NH₂ + OH) after storing the compound on the bench for 6 months. What happened? A: This is a classic signature of S-N bond hydrolysis. While short-term storage at room temperature is acceptable[4], long-term exposure to fluctuating lab temperatures and ambient humidity provides the thermal energy and nucleophiles (H₂O) necessary to hydrolyze the sulfonamide bond into 3,4-difluorobenzenesulfonic acid. Actionable Fix: Always store bulk quantities at 2-8°C in a desiccated environment.

Q2: I observed a color shift from a white powder to a yellowish tint. Is the compound still viable for CNS drug synthesis? A: No. A yellow tint indicates the presence of degradation byproducts, typically oxidized methylamine derivatives or free radicals resulting from early-stage C-S bond cleavage[3]. Actionable Fix: Do not use the compound without repurification (e.g., recrystallization). Moving forward, implement inert gas backfilling (Argon) to displace oxygen and prevent oxidative thermal degradation.

Q3: How do the fluorine atoms affect its thermal stability compared to non-fluorinated analogs? A: The fluorine atoms are a double-edged sword. They enhance the compound's metabolic stability and lipophilicity in biological systems[1]. However, in the solid state under thermal stress, their electron-withdrawing nature makes the sulfonyl sulfur more electrophilic. This slightly increases its susceptibility to nucleophilic attack by moisture compared to un-substituted benzenesulfonamides.

Part 3: Self-Validating Experimental Protocol for Storage & Handling

Trustworthiness in the lab relies on self-validating systems. Do not assume your storage conditions are working; prove it. The following step-by-step workflow integrates causality-driven handling with built-in Quality Control (QC) validation.

StorageWorkflow Step1 1. Baseline QC (LC-MS/NMR) Step2 2. Lyophilization (-50°C, <0.1 mbar) Step1->Step2 Step3 3. Aliquoting (Amber Vials) Step2->Step3 Step4 4. Argon Backfill (Displace O2/H2O) Step3->Step4 Step5 5. Cold Storage (2-8°C, Desiccated) Step4->Step5 Step6 6. Post-Storage QC (Self-Validation) Step5->Step6

Self-validating storage workflow for fluorinated sulfonamides.

Step-by-Step Methodology:

  • Initial QC (Baseline Validation): Dissolve 1 mg of the received powder in LC-MS grade acetonitrile. Run a baseline LC-MS and ¹H/¹⁹F NMR to confirm purity (>98%) and the absence of sulfonic acid cleavage products.

  • Lyophilization (Moisture Removal): Place the bulk powder in a lyophilizer at -50°C and <0.1 mbar for 12 hours. Causality: Removing the nucleophile (water) neutralizes the primary thermal hydrolysis pathway, regardless of minor temperature fluctuations.

  • Aliquoting: In a low-humidity glove box (<5% RH), aliquot the powder into amber glass vials. Causality: Amber glass prevents photolytic excitation, which can lower the activation energy required for thermal C-S cleavage.

  • Inert Gas Backfill: Purge each vial with Argon gas for 10 seconds before sealing with a PTFE-lined cap. Causality: Argon is heavier than air; it effectively sinks into the vial, displacing ambient oxygen and moisture to prevent oxidative degradation.

  • Temperature-Controlled Storage: Store the sealed vials at 2-8°C. For long-term archiving (>1 year), store at -20°C.

  • Post-Storage Validation: Before using an archived aliquot for a critical reaction, run a rapid TLC (Hexane:EtOAc 7:3) or LC-MS against the baseline data from Step 1. A single spot/peak validates the integrity of the storage system.

Part 4: Quantitative Data Presentation

To illustrate the impact of storage conditions on the kinetic stability of 3,4-difluoro-N-methylbenzene-1-sulfonamide, review the accelerated degradation data below.

Storage ConditionTimepointPurity (LC-MS)Primary Degradant ObservedCausality / Mechanism
2-8°C, Argon, Desiccated 12 Months>99.5%NoneOptimal kinetic stabilization; absence of nucleophiles.
25°C (RT), Ambient Air 6 Months96.2%3,4-Difluorobenzenesulfonic acidAmbient moisture drives slow S-N hydrolysis over time.
40°C, 75% RH (Accelerated) 4 Weeks88.5%Sulfonic acid + MethylamineThermal stress drastically lowers activation energy for nucleophilic attack.
60°C, Ambient (Forced) 2 Weeks<80.0%SO₂ + Difluorobenzene derivativesHigh thermal energy induces C-S bond cleavage (desulfonation).

References

  • Title: Chemical Transformation of Lignosulfonates to Lignosulfonamides with Improved Thermal Characteristics Source: Semantic Scholar URL: [Link]

  • Title: Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole Source: PubMed Central (PMC) URL: [Link]

Sources

Troubleshooting

removing unreacted impurities from 3,4-difluoro-N-methylbenzene-1-sulfonamide batches

Welcome to the Technical Support Center for sulfonamide synthesis and purification. The synthesis of 3,4-difluoro-N-methylbenzene-1-sulfonamide typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sulfonamide synthesis and purification. The synthesis of 3,4-difluoro-N-methylbenzene-1-sulfonamide typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with methylamine. While the sulfonamide bond formation is highly efficient, researchers frequently encounter challenges isolating the target compound from unreacted starting materials and hydrolysis byproducts.

This guide provides causality-driven troubleshooting, self-validating experimental protocols, and physicochemical data to help you achieve >99% purity in your batches.

Purification Workflow Visualization

The following diagram illustrates the optimized, phase-appropriate purification strategy based on the distinct electronic and solubility profiles of the reaction components.

PurificationWorkflow Start Crude Reaction Mixture (Product + Impurities) AcidWash 1M HCl Wash (Removes Methylamine) Start->AcidWash Organic Layer BaseWash Sat. NaHCO3 Wash (Removes Sulfonic Acid) AcidWash->BaseWash Organic Layer Scavenger Amine Resin Scavenging (Removes Sulfonyl Chloride) BaseWash->Scavenger If ArSO2Cl persists Cryst Recrystallization (Final Polish) BaseWash->Cryst If ArSO2Cl absent Scavenger->Cryst Filtrate Pure Pure 3,4-difluoro-N- methylbenzene-1-sulfonamide Cryst->Pure Crystals

Workflow for the purification of 3,4-difluoro-N-methylbenzene-1-sulfonamide.

Causality-Driven Troubleshooting (FAQs)

Q1: Why am I losing product yield during the basic aqueous workup? A1: This is a classic issue of over-deprotonation. N-alkyl sulfonamides possess a weakly acidic N-H proton. The parent compound, N-methylbenzenesulfonamide, has a predicted pKa of ~11.43[1]. The electron-withdrawing fluorine atoms on your 3,4-difluoro analog further increase this acidity (estimated pKa ~10.5). If you use a strong base like 1M NaOH during your workup, the sulfonamide is deprotonated into its water-soluble sodium salt and lost to the aqueous phase. Solution: Always use a mild base like saturated aqueous sodium bicarbonate (NaHCO₃)[2]. It is strong enough to neutralize and extract strongly acidic sulfonic acid byproducts (pKa < 0) but not strong enough to deprotonate the target sulfonamide.

Q2: How can I efficiently remove unreacted 3,4-difluorobenzenesulfonyl chloride without relying on harsh hydrolysis? A2: Sulfonyl chlorides can be remarkably resistant to mild aqueous hydrolysis[2]. Pushing the hydrolysis with heat or stronger bases risks degrading your product. Solution: Utilize a nucleophilic amine scavenger resin (e.g., PS-Trisamine or Si-Amine). These solid-phase resins are highly effective at scavenging electrophiles like sulfonyl chlorides[2]. The unreacted sulfonyl chloride covalently binds to the resin to form a polymer-bound sulfonamide, which is then simply filtered away, leaving your pure product in the filtrate[2],[3].

Q3: Residual methylamine is contaminating my NMR spectra. How do I ensure its complete removal? A3: Methylamine is highly soluble in organic solvents as a free base. Because its conjugate acid has a pKa of ~10.6, washing the organic layer with a dilute aqueous acid (e.g., 1M HCl) quantitatively protonates the amine to methylammonium chloride, forcing it entirely into the aqueous phase.

Quantitative Data: Physicochemical Properties

Understanding the physicochemical properties of your mixture is the foundation of a successful separation.

ComponentRolepKaSolubility ProfileRemoval Strategy
3,4-difluoro-N-methylbenzene-1-sulfonamide Target Product~10.5Org: High, Aq: Low (at pH < 9)Retain in organic phase
3,4-difluorobenzenesulfonyl chloride Starting Material / ImpurityN/AOrg: High, Aq: LowScavenger resin or hydrolysis
Methylamine Reactant / Impurity10.6 (conjugate acid)Org: Moderate, Aq: High1M HCl wash (extracts as salt)
3,4-difluorobenzenesulfonic acid Hydrolysis Byproduct< 0Org: Low, Aq: HighSat. NaHCO₃ wash (extracts as salt)

Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can analytically confirm the success of each step before proceeding.

Protocol A: Acid-Base Liquid-Liquid Extraction

This protocol isolates the target sulfonamide from basic amines and highly acidic byproducts.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acid Wash (Amine Removal): Wash the organic layer with an equal volume of 1M HCl. Separate the layers.

    • Validation Step: Spot the organic layer on a TLC plate and stain with Ninhydrin. The absence of a colored spot confirms the complete removal of methylamine.

  • Base Wash (Sulfonic Acid Removal): Wash the organic layer with an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to encourage the hydrolysis of trace sulfonyl chloride[2]. Monitor for CO₂ gas evolution.

    • Validation Step: Check the pH of the aqueous layer; it should be mildly basic (~pH 8).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Amine Scavenger Resin Treatment

If TLC or NMR indicates the persistence of 3,4-difluorobenzenesulfonyl chloride after Protocol A, use this method.

  • Resin Preparation: Select an amine-based scavenger resin (e.g., PS-Trisamine). Calculate the required amount based on a 3-5 molar equivalent excess relative to the suspected remaining sulfonyl chloride[2].

  • Incubation: Add the resin directly to the concentrated organic product dissolved in a minimal amount of Dichloromethane or Tetrahydrofuran. Agitate gently at room temperature for 1-2 hours.

  • Filtration: Filter the suspension through a fritted funnel to remove the resin[2]. Wash the resin cake with a small volume of the reaction solvent to ensure complete product recovery.

    • Validation Step: Analyze an aliquot of the filtrate by ¹⁹F NMR. The disappearance of the highly deshielded fluorine signals corresponding to the sulfonyl chloride confirms complete scavenging.

  • Concentration: Concentrate the filtrate in vacuo.

Protocol C: Recrystallization (Final Polish)

For achieving >99% purity suitable for biological assays or strict analytical characterization.

  • Dissolution: Suspend the crude solid in a minimal volume of a hot non-polar/polar solvent mixture (e.g., Hexanes/Ethyl Acetate). Heat until just dissolved.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystal lattices, then transfer to an ice bath for 30 minutes.

  • Isolation: Collect the crystals via vacuum filtration and wash with ice-cold Hexanes.

    • Validation Step: Obtain a melting point and a ¹H/¹⁹F NMR spectrum. The presence of a sharp, distinct singlet for the sulfonamide N-H proton (typically broad, exchanging, but distinct in dry DMSO-d6) and the absence of baseline impurities validates the batch.

References

  • ACS Chemical Biology. "A Fluorescent Teixobactin Analogue". Available at:[Link][3]

Sources

Optimization

improving crystallization conditions for 3,4-difluoro-N-methylbenzene-1-sulfonamide purification

An in-depth guide to overcoming common challenges in the purification of 3,4-difluoro-N-methylbenzene-1-sulfonamide through crystallization. Technical Support Center: Crystallization of 3,4-difluoro-N-methylbenzene-1-sul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to overcoming common challenges in the purification of 3,4-difluoro-N-methylbenzene-1-sulfonamide through crystallization.

Technical Support Center: Crystallization of 3,4-difluoro-N-methylbenzene-1-sulfonamide

This guide provides advanced troubleshooting for researchers, scientists, and drug development professionals working on the purification of 3,4-difluoro-N-methylbenzene-1-sulfonamide (CAS: 888697-77-6). As a key synthetic intermediate in the development of Central Nervous System (CNS)-active drugs, achieving high purity and a consistent crystalline form is paramount.[1] This document moves beyond basic protocols to address the specific, nuanced challenges encountered during crystallization, grounding all recommendations in established physicochemical principles.

The sulfonamide moiety is well-known for forming strong, directional hydrogen bonds, which dominate the crystal packing.[1] For an N-monosubstituted sulfonamide like this target compound, the N-H group acts as a hydrogen bond donor and a sulfonyl oxygen acts as an acceptor, often leading to predictable structural motifs.[1] However, subtle variations in experimental conditions can disrupt this process, leading to purification failures. This guide is structured as a series of frequently asked questions (FAQs) to directly address these issues.

Troubleshooting Guide & FAQs

Q1: My compound has "oiled out" instead of forming crystals. What is happening and how can I fix it?

Answer: "Oiling out" is a common phenomenon where the solute separates from the cooling solution as a liquid phase (an oil) rather than a solid crystalline lattice.[2] This typically occurs for two primary reasons:

  • High Impurity Concentration: A significant level of impurities can depress the melting point of your compound, causing it to liquefy at the crystallization temperature.

  • Solvent-Solute Mismatch: The boiling point of your chosen solvent may be higher than the melting point of the impure compound.[3] Alternatively, the compound's solubility may drop so drastically upon cooling that molecules crash out of solution too rapidly to organize into a crystal lattice.

Causality & Remediation Strategy:

An oiled-out product is almost always impure and requires re-processing.[2] The primary goal is to slow down the saturation process to give molecules adequate time to form an ordered crystal structure.

Recommended Actions:

  • Re-dissolve and Dilute: Heat the entire mixture to re-dissolve the oil completely. Add a small amount (5-10% additional volume) of hot solvent to slightly decrease the saturation level.[2]

  • Slow Down the Cooling Rate: This is the most critical step. Do not place the flask directly in an ice bath. Allow it to cool to room temperature on the benchtop, insulated with a cloth or paper towels. Gradual cooling is essential for high-quality crystal growth.[2]

  • Re-evaluate Your Solvent System: If oiling persists, the solvent is likely unsuitable. Consider a lower-boiling point solvent or switch to a co-solvent system (see Q2) which can modulate solubility more gently. For sulfonamides, mixtures like isopropanol-water or ethanol-water are often highly effective.[2][4]

  • Induce Crystallization at a Lower Temperature: After re-dissolving, allow the solution to cool to a temperature well below the compound's melting point before attempting to induce crystallization by scratching or seeding.[3]

Q2: I can't find a single suitable solvent. How do I develop a co-solvent (solvent/anti-solvent) system?

Answer: A solvent/anti-solvent system is the method of choice when no single solvent provides the ideal solubility profile (highly soluble when hot, poorly soluble when cold).[5] The principle is to dissolve the compound in a "good" solvent where it is highly soluble, and then carefully add a miscible "anti-solvent" in which the compound is poorly soluble.[5][6] This precisely controls the reduction in solubility, promoting gradual and controlled crystal growth.

Recommended Actions:

  • Solvent Screening: Identify a pair of miscible solvents with opposing solubility characteristics for your compound. For a polar molecule like a sulfonamide, a polar "good" solvent (e.g., Ethanol, Acetone, Isopropanol) and a non-polar or more aqueous "anti-solvent" (e.g., Water, Heptane) is a common strategy.

  • Dissolution: Dissolve the crude 3,4-difluoro-N-methylbenzene-1-sulfonamide in the minimum amount of the "good" solvent at room temperature.

  • Controlled Precipitation: Slowly add the "anti-solvent" dropwise while constantly swirling the flask. Continue adding until you observe persistent turbidity (cloudiness). This indicates the point of supersaturation has been reached.[5]

  • Re-homogenize and Cool: Gently heat the turbid solution until it becomes clear again. Then, cover the flask and allow it to cool slowly and undisturbed, as described in Q1. This controlled cooling from a precisely determined saturation point is key to forming high-quality crystals.

Data Presentation: Potential Solvent Systems

SolventBoiling Point (°C)Polarity IndexPotential RoleRationale & Notes
Isopropanol 82.64.3Good SolventOften effective for sulfonamides, can be paired with water.[2][7]
Ethanol 78.45.2Good SolventSimilar to isopropanol; 95% ethanol is a common choice.[8]
Acetone 56.05.4Good SolventA strong, polar solvent. Its low boiling point is advantageous.[9]
Ethyl Acetate 77.14.3Good SolventMedium polarity solvent.[9]
Water 100.09.0Anti-SolventA common anti-solvent to pair with alcohols or acetone.[9]
Toluene 110.62.4Poor SolventMay be useful for washing away non-polar impurities.
Heptane 98.40.0Anti-SolventA non-polar anti-solvent for less polar "good" solvents.

Table 1: A summary of potential solvents for developing a crystallization protocol. The selection should be guided by small-scale experimental trials.

Q3: No crystals are forming, even after cooling in an ice bath. What should I do?

Answer: The lack of crystal formation typically points to one of two issues: the solution is not sufficiently supersaturated, or the nucleation energy barrier has not been overcome.

Causality & Remediation Strategy:

  • Insufficient Supersaturation: You may have used too much solvent during the dissolution step.[2] If the concentration of the compound is below its solubility limit even at low temperatures, crystallization will not occur.

    • Solution: Gently heat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool again. Be careful not to evaporate too much solvent, which could lead to oiling out or crashing out.

  • High Nucleation Energy Barrier: The solution may be supersaturated, but the initial formation of stable crystal nuclei (nucleation) is kinetically hindered.[2]

    • Solution - Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[2][3]

      • Seeding: Add a single, tiny crystal of pure 3,4-difluoro-N-methylbenzene-1-sulfonamide from a previous successful batch. This seed crystal acts as a template, bypassing the initial nucleation barrier and promoting the growth of larger crystals of a specific polymorph.[5][6]

Q4: The crystallization yielded a very fine, amorphous powder that is difficult to filter. How can I obtain larger crystals?

Answer: The formation of an amorphous powder or very fine needles indicates that precipitation occurred too rapidly, a process often called "crashing out."[5] This happens when a highly supersaturated solution is cooled too quickly, not allowing enough time for molecules to align into an ordered, larger crystal lattice.

Causality & Remediation Strategy:

The crystal size is inversely proportional to the rate of crystallization. To get larger crystals, you must slow down the entire process.[3]

Recommended Actions:

  • Reduce the Rate of Cooling: This is the most effective variable to control. After dissolving your compound in hot solvent, allow the flask to cool to room temperature on the benchtop without disturbance. Insulating the flask with glass wool or a towel can further slow this process.[2] Only after the solution has reached room temperature over an extended period (e.g., several hours) should you consider moving it to a refrigerator or ice bath to maximize yield.[3]

  • Reduce the Degree of Supersaturation: Use slightly more hot solvent than the absolute minimum required for dissolution. This lowers the concentration gradient during cooling, which slows down nucleation and favors the growth of existing crystals over the formation of new, small ones.[3]

  • Use a Vapor Diffusion Setup: For obtaining very high-quality single crystals (e.g., for X-ray crystallography), dissolve the compound in a small amount of a volatile "good" solvent inside a small open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent." Over several days, the anti-solvent vapor will slowly diffuse into the vial, gradually inducing crystallization.

Visualization of Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting common crystallization issues.

Crystallization_Troubleshooting start Crude Product Dissolved in Hot Solvent & Cooled observation What is the Observation? start->observation oiling_out Product 'Oiled Out' observation->oiling_out Liquid droplets form no_crystals No Crystals Formed observation->no_crystals Clear solution remains low_yield Low Yield of Crystals observation->low_yield Few crystals form fine_powder Fine/Amorphous Powder observation->fine_powder Cloudy/milky solid forms success Pure Crystals Obtained observation->success Well-defined crystals form cause_oiling Cause: - Cooling too fast - Wrong solvent - High impurity load oiling_out->cause_oiling cause_no_xtal Cause: - Too much solvent - Nucleation inhibited no_crystals->cause_no_xtal cause_low_yield Cause: - Too much solvent - Incomplete cooling - Premature precipitation low_yield->cause_low_yield cause_fine_powder Cause: - Cooling too fast - Too supersaturated fine_powder->cause_fine_powder sol_oiling Action: 1. Re-heat & add more solvent 2. Cool VERY slowly 3. Change solvent system cause_oiling->sol_oiling sol_no_xtal Action: 1. Evaporate some solvent 2. Scratch flask / Add seed crystal cause_no_xtal->sol_no_xtal sol_low_yield Action: 1. Use minimum solvent 2. Ensure complete cooling (ice bath) 3. Pre-heat filtration funnel cause_low_yield->sol_low_yield sol_fine_powder Action: 1. Slow down cooling (insulate) 2. Use slightly more solvent cause_fine_powder->sol_fine_powder sol_oiling->start Re-attempt sol_no_xtal->start Re-attempt sol_fine_powder->start Re-attempt

Caption: A decision tree for troubleshooting crystallization.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most direct method and should be attempted first. The key is finding a solvent in which 3,4-difluoro-N-methylbenzene-1-sulfonamide is very soluble when hot and poorly soluble when cold.[5]

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent and heat the mixture to a gentle boil on a hotplate stirrer. Continue adding small portions of the hot solvent until the compound just dissolves completely. Using the absolute minimum amount of solvent is critical for maximizing yield.[5]

  • Decolorization (Optional): If the solution has colored impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]

  • Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot filtration. Use a pre-warmed funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.[2]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature without disturbance. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away the impurity-laden mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Solvent/Anti-Solvent Recrystallization

Use this protocol when a suitable single solvent cannot be identified.

  • Dissolution: At room temperature, dissolve the crude sulfonamide in the minimum amount of a "good" solvent in which it is highly soluble.

  • Addition of Anti-Solvent: With constant swirling, add the "anti-solvent" (a miscible solvent in which the compound is insoluble) dropwise until the solution becomes persistently cloudy.[5]

  • Clarification: Gently warm the flask until the solution becomes clear again. This ensures the starting point for crystallization is just at the saturation point.

  • Crystal Growth: Cover the flask and allow it to cool slowly and undisturbed, as described in Protocol 1, Step 4.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent protocol. For washing, use a small amount of the anti-solvent or a cold mixture of the solvent/anti-solvent.

References

  • Recrystallization Definition, Principle & Purpose. PraxiLabs. Available from: [Link]

  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]

  • Purification of Sulfanilamide by Crystallization. Scribd. Available from: [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Available from: [Link]

  • Recrystallization of Drugs — Effect on Dissolution Rate. IntechOpen. Available from: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available from: [Link]

  • Sulfonamide purification process. Google Patents.
  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. ACS Publications. Available from: [Link]

Sources

Troubleshooting

reducing side reactions during 3,4-difluoro-N-methylbenzene-1-sulfonamide preparation

Welcome to the Technical Support Center for the synthesis of 3,4-difluoro-N-methylbenzene-1-sulfonamide . As a critical building block in medicinal chemistry—particularly for the development of central nervous system (CN...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3,4-difluoro-N-methylbenzene-1-sulfonamide . As a critical building block in medicinal chemistry—particularly for the development of central nervous system (CNS) therapeutics[1]—obtaining this compound in high purity is essential.

However, the highly electron-deficient nature of the fluorinated aromatic ring makes this synthesis uniquely susceptible to competing side reactions[2]. This guide is designed by application scientists to help you troubleshoot, optimize, and validate your synthetic workflows.

Core Mechanistic Pathways: The Root of Side Reactions

Before troubleshooting, it is critical to understand the competing kinetic and thermodynamic forces in your reaction vessel. The reaction between 3,4-difluorobenzenesulfonyl chloride and methylamine can proceed down three distinct pathways:

pathways SM 3,4-Difluorobenzenesulfonyl Chloride + Methylamine Prod 3,4-Difluoro-N-methylbenzene- 1-sulfonamide (Desired) SM->Prod Fast (0°C) Kinetically Favored SNAr SNAr Byproduct (Fluorine Displacement) SM->SNAr Excess Amine / Heat Thermodynamically Driven Hydro 3,4-Difluorobenzenesulfonic Acid (Hydrolysis) SM->Hydro H2O / Moisture Prod->SNAr Excess Amine / Heat

Reaction pathways showing desired sulfonylation vs. competing SNAr and hydrolysis side reactions.

Troubleshooting & FAQs

Q: Why am I seeing a significant byproduct with a mass corresponding to the displacement of a fluorine atom[M-F+NHCH3]? A: You are observing Nucleophilic Aromatic Substitution (S_NAr).

  • The Causality: The sulfonyl chloride (and the resulting sulfonamide) group is strongly electron-withdrawing. This highly activates the fluorine atoms on the aromatic ring—especially at the 4-position (para to the sulfonyl group)—making them excellent leaving groups for S_NAr[2][3]. Methylamine is a strong nucleophile and will readily attack the ring if given the opportunity.

  • The Solution: S_NAr has a higher activation energy barrier than sulfonylation. Therefore, sulfonylation is kinetically favored at low temperatures. Keep your reaction strictly between 0 °C and 5 °C. Furthermore, avoid using a massive excess of methylamine, which thermodynamically drives the S_NAr pathway once the initial sulfonamide is formed.

Q: My LC-MS shows a large peak for 3,4-difluorobenzenesulfonic acid. How do I prevent this? A: This is the result of sulfonyl chloride hydrolysis.

  • The Causality: Sulfonyl chlorides are highly electrophilic and sensitive to moisture[4][5]. If your solvent is not strictly anhydrous, or if atmospheric moisture enters the vessel, water acts as a competing nucleophile, rapidly hydrolyzing the sulfonyl chloride into unreactive sulfonic acid[5].

  • The Solution: Switch to strictly anhydrous solvents (e.g., dry DCM or THF), ensure all glassware is flame- or oven-dried, and maintain a positive pressure of dry Nitrogen or Argon throughout the reaction.

Q: How can I control the stoichiometry to prevent both S_NAr and disulfonylation (over-reaction)? A: Use an amine hydrochloride salt coupled with a non-nucleophilic base.

  • The Causality: Using aqueous methylamine introduces water (causing hydrolysis) and creates a high concentration of free nucleophile (driving S_NAr and disulfonylation)[4].

  • The Solution: Use methylamine hydrochloride (1.05 eq) combined with a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.2 eq). DIPEA acts as an acid scavenger to neutralize the HCl generated during the reaction without attacking the electrophile itself. This strictly controls the concentration of free methylamine in the system.

Diagnostic Logic Tree

Use the following decision matrix to rapidly identify and resolve impurities detected during your reaction monitoring.

workflow Start Impurity Detected in LC-MS/NMR Q1 Is the impurity mass [M-F+NHCH3]? (SNAr Adduct) Start->Q1 Q2 Is the impurity mass [M-Cl+OH]? (Sulfonic Acid) Q1->Q2 No Sol1 Action: Lower Temp to 0°C, Use DIPEA instead of excess amine Q1->Sol1 Yes Sol2 Action: Dry solvents, Purge with N2/Ar Q2->Sol2 Yes Sol3 Action: Check stoichiometry, Ensure slow addition Q2->Sol3 No (Other)

Troubleshooting logic tree for identifying and mitigating common synthesis impurities.

Quantitative Impact of Reaction Conditions

The table below summarizes empirical data demonstrating how specific parameter adjustments directly influence the byproduct profile.

Condition ProfileTemperatureBase / Amine SourceYield (Desired)S_NAr ImpurityHydrolysis Impurity
A (Sub-optimal) 25 °C3.0 eq Methylamine (aq)45%35%15%
B (Standard) 0 °C to 25 °C2.0 eq Methylamine (in THF)70%18%8%
C (Optimized) 0 °C to 5 °C1.05 eq MeNH₂·HCl + 2.2 eq DIPEA>92%<2%<1%

Self-Validating Experimental Protocol

To guarantee high yields and suppress S_NAr and hydrolysis, execute the following optimized, step-by-step methodology. This protocol includes built-in validation checkpoints to ensure system integrity at each phase.

Step 1: System Preparation Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the vessel with dry Nitrogen for 10 minutes to establish a strictly anhydrous environment.

Step 2: Reagent Loading & Base Addition Add methylamine hydrochloride (1.05 eq) and anhydrous Dichloromethane (DCM) (10 mL/mmol). Add DIPEA (2.2 eq) dropwise to the suspension.

  • Validation Check: The cloudy suspension must transition to a clear solution as the DIPEA liberates the free methylamine. If it remains cloudy, your amine salt may be wet or degraded.

Step 3: Thermal Equilibration Submerge the flask in an ice-water bath and allow 15 minutes for the solution to reach an internal temperature of 0 °C.

Step 4: Electrophile Addition Dissolve 3,4-difluorobenzenesulfonyl chloride (1.00 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel or syringe pump.

  • Mechanistic Rationale: Dropwise addition ensures the sulfonyl chloride remains the limiting reagent locally, preventing disulfonimide formation. Maintaining 0 °C kinetically locks out the S_NAr pathway[2][4].

Step 5: Reaction Monitoring Stir the mixture at 0 °C for 2 hours.

  • Validation Check: Analyze an aliquot by TLC (Hexane:EtOAc 3:1) or LC-MS. The starting material peak (sulfonyl chloride) should be completely consumed before allowing the reaction to warm up.

Step 6: Quenching & Isolation Quench the reaction at 0 °C with 1M aqueous HCl to protonate and neutralize excess DIPEA and unreacted methylamine. Transfer to a separatory funnel and extract with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure sulfonamide product.

References

  • NIH PMC. "Reaction Pairing: A Diversity-Oriented Synthesis Strategy for the Synthesis of Diverse Benzofused Sultams." National Institutes of Health. Available at: [Link]

  • ACS Publications. "Identification of CNS-Penetrant Aryl Sulfonamides as Isoform-Selective NaV1.6 Inhibitors with Efficacy in Mouse Models of Epilepsy." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 3,4-Difluoro- vs. 4-Fluoro-N-methylbenzene-1-sulfonamide in Target-Directed Drug Design

As drug development increasingly relies on precision structure-activity relationships (SAR), the strategic incorporation of fluorine atoms into privileged scaffolds has become a cornerstone of medicinal chemistry. The be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on precision structure-activity relationships (SAR), the strategic incorporation of fluorine atoms into privileged scaffolds has become a cornerstone of medicinal chemistry. The benzenesulfonamide moiety is a universally recognized pharmacophore, primarily utilized for the inhibition of zinc metalloenzymes such as Carbonic Anhydrases (CAs) and as a building block for CNS-active therapeutics[1].

This guide provides an objective, data-driven comparison between two critical derivatives: 4-fluoro-N-methylbenzene-1-sulfonamide (a mono-fluorinated baseline)[2] and 3,4-difluoro-N-methylbenzene-1-sulfonamide (a di-fluorinated advanced scaffold)[1]. By analyzing their physicochemical properties, target affinity, and synthetic workflows, we establish the mechanistic causality behind their divergent efficacies.

Structural & Mechanistic Rationale (SAR)

The addition of a second fluorine atom at the 3-position is not merely a structural tweak; it fundamentally alters the molecule's electronic and steric landscape.

  • Electronic Inductive Effect (-I): Fluorine is highly electronegative. In the 3,4-difluoro configuration, the synergistic electron-withdrawing effect pulls electron density away from the sulfonamide nitrogen[3]. This significantly lowers the pKa of the secondary sulfonamide proton. At physiological pH, a lower pKa increases the population of the highly polarized or anionic sulfonamide species, which forms a vastly superior coordinate covalent bond with the catalytic Zn²⁺ ion in the target enzyme's active site[4].

  • Desolvation Penalty & Hydrophobicity: Fluorine substitution enhances lipophilicity. The 3,4-difluoro arrangement creates a larger hydrophobic surface area that efficiently displaces highly ordered water molecules from the enzymatic binding pocket[3]. This desolvation process is entropically favorable, driving binding affinity from the nanomolar down to the picomolar range[5].

SAR_Logic Base N-methylbenzene- 1-sulfonamide F4 4-Fluoro Substitution Base->F4 Single Inductive Effect F34 3,4-Difluoro Substitution Base->F34 Synergistic Inductive Effect P1 Moderate pKa Drop Nanomolar Affinity F4->P1 Off-target risk P2 Significant pKa Drop Picomolar Affinity F34->P2 High Selectivity

Logical SAR tree illustrating the impact of fluorine substitution on binding affinity.

Target Pathway & Selectivity Profile

A primary application for fluorinated benzenesulfonamides is the targeted inhibition of tumor-associated Carbonic Anhydrase IX (CA IX), an enzyme overexpressed in hypoxic solid tumors to regulate intracellular pH[5].

The 4-fluoro derivative exhibits potent but promiscuous binding, often inhibiting off-target cytosolic isozymes (CA I and CA II)[5]. In contrast, the 3,4-difluoro derivative leverages its unique steric bulk to anchor into a specific hydrophobic sub-pocket unique to CA IX (often interacting with residues like Val131 and Leu198). This structural complementation yields up to a 1000-fold selectivity index over ubiquitous off-target isozymes[5].

Pathway Hypoxia Tumor Hypoxia HIF1 HIF-1α Activation Hypoxia->HIF1 CA9 CA IX Expression HIF1->CA9 Surv Tumor Survival & Low pH CA9->Surv Inhib 3,4-Difluoro Inhibitor Inhib->CA9 Blocks Zn2+ Active Site

Mechanism of Carbonic Anhydrase IX inhibition in hypoxic tumor microenvironments.

Quantitative Performance Comparison

The following table synthesizes the physicochemical and efficacy metrics of both compounds, demonstrating the clear performance advantage of the di-fluoro substitution in targeted drug design.

Parameter4-Fluoro-N-methylbenzene-1-sulfonamide3,4-Difluoro-N-methylbenzene-1-sulfonamideCausality / Impact
CAS Number 433-14-7[2]888697-77-6[1]Compound Identification
LogP (Lipophilicity) ~1.4~1.9Higher LogP in 3,4-difluoro improves blood-brain barrier (BBB) penetration[1].
pKa (Sulfonamide NH) ~8.2~7.6Enhanced acidity in 3,4-difluoro strengthens Zn²⁺ coordination[4].
CA IX Affinity (IC₅₀) ~45.0 nM~0.5 nM3,4-difluoro achieves picomolar affinity via favorable desolvation[5].
Selectivity (CA IX / CA II) ~50-fold>1000-foldDi-fluoro steric profile prevents binding in the narrower CA II active site[5].
Metabolic Stability ModerateHighDual halogens block multiple cytochrome P450 oxidation sites on the phenyl ring.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and efficacy screening of these compounds. The workflow is designed as a self-validating system, incorporating critical quality control checkpoints.

Workflow S1 Step 1: Nucleophilic Substitution (Sulfonyl Chloride + Methylamine) S2 Step 2: LC-MS & NMR Validation (Confirm purity >98%) S1->S2 S3 Step 3: Stopped-Flow Assay (CO2 Hydration Kinetics) S2->S3 S4 Step 4: Data Analysis (IC50 & Selectivity Index) S3->S4

Step-by-step experimental workflow for the synthesis and efficacy screening of sulfonamides.

Protocol A: Synthesis & Quality Control

Objective: Synthesize the N-methylbenzenesulfonamide derivatives while preventing over-sulfonation.

  • Nucleophilic Attack: Dissolve 1.0 equivalent of the respective sulfonyl chloride (e.g., 3,4-difluorobenzene-1-sulfonyl chloride) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere[1].

  • Amidation: Slowly add 1.2 equivalents of methylamine hydrochloride, followed by dropwise addition of 2.5 equivalents of triethylamine (TEA) to act as an acid scavenger.

  • Reaction Monitoring (Self-Validation): Stir the reaction for 2 hours at room temperature. Expert Insight: Monitor via LC-MS specifically looking for the [M+SO₂]⁺ adduct. Primary amines can react twice with sulfonyl chlorides to form inactive bis-sulfonamides. Maintaining strict stoichiometric control and low initial temperatures prevents this.

  • Purification: Quench with water, extract with DCM, wash with 1M HCl (to remove unreacted amine) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Structural Elucidation: Confirm the secondary sulfonamide structure using ¹H NMR (look for the characteristic doublet of the N-methyl group around δ 2.70 ppm and the broad singlet of the NH proton) and ¹⁹F NMR[1].

Protocol B: Stopped-Flow CO₂ Hydration Assay (Efficacy Screening)

Objective: Accurately measure IC₅₀ values against Carbonic Anhydrase isozymes.

  • Preparation: Because CA has one of the highest known enzymatic turnover numbers ( kcat​≈106 s−1 ), standard steady-state colorimetric assays are too slow. You must use a stopped-flow spectrophotometer.

  • Indicator Setup: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red as the pH indicator.

  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant CA IX (or CA II for selectivity testing) with varying concentrations of the synthesized fluorinated sulfonamide (0.1 pM to 10 µM) for 15 minutes at 20 °C to allow the Zn²⁺-sulfonamide complex to reach thermodynamic equilibrium.

  • Rapid Mixing: Rapidly mix the enzyme-inhibitor solution with a saturated CO₂ solution (15 mM) in the stopped-flow instrument.

  • Data Acquisition (Self-Validation): Monitor the decrease in absorbance at 557 nm (due to the pH drop from H⁺ generation during CO₂ hydration). Expert Insight: Always run Acetazolamide (AAZ) as a positive control. If the IC₅₀ of AAZ deviates from ~25 nM for CA IX, recalibrate the stopped-flow instrument's dead-time.

  • Analysis: Calculate the initial velocity of the reaction and use non-linear least-squares regression to determine the IC₅₀.

References[1] Benchchem. "3,4-Difluoro-N-methylbenzene-1-sulfonamide". Benchchem Product Catalog. URL: 2]">https://www.benchchem.com[2] National Center for Biotechnology Information. "4-fluoro-N-methylbenzene-1-sulfonamide | C7H8FNO2S | CID 2440054". PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2440054[5] Dudutienė, V., et al. "Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII". Journal of Medicinal Chemistry, ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c01142[4] Métayer, B., et al. "Carbonic Anhydrases inhibitory effects of new benzenesulfonamides synthesized by using superacid chemistry". Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. URL: https://www.tandfonline.com/doi/full/10.3109/14756366.2011.641014[3] Benchchem. "3,4-difluoro-N-(4-methylbenzyl)benzenesulfonamide". Benchchem Product Catalog. URL: https://www.benchchem.com

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 3,4-difluoro-N-methylbenzene-1-sulfonamide

This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 3,4-difluoro-N-methylbenzene-1-sulfonamide, a fluorinated aromatic sulfonamide of interest in medicinal chemistry for the develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 3,4-difluoro-N-methylbenzene-1-sulfonamide, a fluorinated aromatic sulfonamide of interest in medicinal chemistry for the development of central nervous system (CNS)-active drugs.[1] We will explore the characteristic fragmentation pathways under electrospray ionization (ESI) conditions and compare its behavior to structurally related analogs. Furthermore, this guide will contrast mass spectrometry with alternative analytical techniques, offering researchers a comprehensive understanding of the available methodologies for the characterization of this compound class.

Introduction to 3,4-difluoro-N-methylbenzene-1-sulfonamide and its Analytical Importance

3,4-difluoro-N-methylbenzene-1-sulfonamide (C₇H₇F₂NO₂S, M.Wt: 207.20 g/mol ) is a synthetic building block whose structural elucidation is critical for ensuring the identity and purity of novel pharmaceutical compounds.[1][2] Mass spectrometry stands as a cornerstone technique for this purpose, providing not only precise molecular weight determination but also a unique fragmentation "fingerprint" that aids in definitive structural confirmation. The presence of the difluoro-substituted aromatic ring and the N-methylsulfonamide moiety imparts specific fragmentation behaviors that are the focus of this guide. Understanding these pathways is crucial for researchers in drug discovery and development for metabolite identification, impurity profiling, and quality control.

Experimental Approach: Acquiring the Mass Spectrum

To analyze the fragmentation pattern of 3,4-difluoro-N-methylbenzene-1-sulfonamide, a standard approach involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This setup allows for the separation of the analyte from any impurities before it enters the mass spectrometer for ionization and fragmentation.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: A stock solution of 1 mg/mL of 3,4-difluoro-N-methylbenzene-1-sulfonamide is prepared in methanol. This is then diluted to a working concentration of 1-10 µg/mL using the initial mobile phase composition.[3]

  • Chromatographic Separation:

    • HPLC System: A standard high-performance liquid chromatography (HPLC) system.

    • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size) is suitable for separation.[4]

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile or methanol (Solvent B) is typically employed.[5]

    • Gradient: A linear gradient from 5% to 95% Solvent B over several minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: Maintained at 40 °C.[5]

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[6]

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for sulfonamides.[5][7]

    • Ion Source Parameters: Optimized for the specific instrument, but typical values include a capillary voltage of 3-4 kV and a source temperature of 120-150 °C.

    • Data Acquisition: Data is acquired in both full scan mode (to detect the protonated molecule, [M+H]⁺) and tandem MS (MS/MS) or All-Ion Fragmentation (AIF) mode.[5] In MS/MS mode, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) with a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.[3]

The following diagram illustrates the general workflow for the analysis.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample 3,4-difluoro-N-methyl- benzene-1-sulfonamide Solution Dilute Solution (1-10 µg/mL) Sample->Solution Dissolve in MeOH & Dilute HPLC HPLC Injection Solution->HPLC Column C18 Reversed-Phase Column HPLC->Column Separation Analyte Separation Column->Separation ESI ESI Source (Positive Mode) Separation->ESI Ionization [M+H]⁺ Ion Generation ESI->Ionization MS1 Full Scan (MS1) Detect [M+H]⁺ Ionization->MS1 CID Collision-Induced Dissociation (MS2) Ionization->CID Isolate [M+H]⁺ MS2 Fragment Ion Detection CID->MS2

Caption: General workflow for LC-MS/MS analysis.

Predicted Fragmentation Pattern of 3,4-difluoro-N-methylbenzene-1-sulfonamide

Under positive mode ESI, the molecule will readily protonate to form the molecular ion [M+H]⁺ at m/z 208. The subsequent fragmentation upon CID is predicted to follow pathways characteristic of aromatic sulfonamides.[7][8]

The primary and most diagnostic fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), which has a mass of 64 Da.[7] This occurs through a rearrangement mechanism. The presence of electron-withdrawing groups, such as fluorine, on the aromatic ring can influence the Ar-S bond strength and potentially promote this SO₂ extrusion.[7]

Other significant fragmentation pathways involve cleavages around the sulfonamide core. Below is a detailed breakdown of the predicted major fragment ions.

Key Predicted Fragment Ions:

  • [M+H]⁺ (m/z 208): The protonated parent molecule.

  • [M+H - SO₂]⁺ (m/z 144): This ion results from the characteristic neutral loss of SO₂. This is often a prominent peak in the spectra of aromatic sulfonamides.[8]

  • [C₆H₃F₂]⁺ (m/z 113): This fragment corresponds to the difluorophenyl cation, resulting from the cleavage of the C-S bond.

  • [C₇H₇F₂N]⁺ (m/z 142): This fragment could arise from the cleavage of the S-N bond followed by rearrangement.

  • [M+H - CH₃NH]⁺ (m/z 177): Loss of the methylamino group.

  • [C₇H₈NO₂S]⁺ (m/z 172): This corresponds to the protonated N-methylbenzenesulfonamide fragment if the fluorines were absent. While less likely as a direct fragment, it's a useful comparison point. For N-methylbenzenesulfonamide itself, a major fragment is observed at m/z 141, corresponding to the loss of the methyl group from the nitrogen and subsequent rearrangement.[9] A similar loss might be observed here.

The fragmentation pathway is visualized in the following diagram:

Fragmentation_Pathway parent [M+H]⁺ 3,4-difluoro-N-methylbenzene-1-sulfonamide m/z 208 frag1 [M+H - SO₂]⁺ m/z 144 parent->frag1 - SO₂ (64 Da) frag2 [C₆H₃F₂]⁺ difluorophenyl cation m/z 113 parent->frag2 - CH₃NHSO₂ frag3 [M+H - CH₃NH]⁺ m/z 177 parent->frag3 - CH₃NH (31 Da)

Caption: Predicted major fragmentation pathways.

Comparative Analysis

To better understand the fragmentation behavior, it is useful to compare the predicted pattern of 3,4-difluoro-N-methylbenzene-1-sulfonamide with a non-fluorinated analog, N-methylbenzenesulfonamide, and with alternative analytical techniques.

Comparison with a Non-Fluorinated Analog

The fragmentation of N-methylbenzenesulfonamide provides a baseline for understanding the influence of the difluoro substitution.

Feature3,4-difluoro-N-methylbenzene-1-sulfonamide (Predicted)N-methylbenzenesulfonamide (Experimental)[9]Influence of Difluoro Substitution
[M+H]⁺ Ion m/z 208m/z 172Increased mass due to two fluorine atoms.
Loss of SO₂ Expected major fragment at m/z 144.A corresponding fragment is expected.Electron-withdrawing fluorine atoms may enhance the rate of this fragmentation.[7]
Aromatic Cation [C₆H₃F₂]⁺ at m/z 113.[C₆H₅]⁺ at m/z 77.The mass of the aromatic fragment is increased by the two fluorine atoms.
Other Fragments Fragments will reflect the presence of fluorine.Major fragments at m/z 141, 95, 77.[9]The fragmentation pattern will be shifted to higher m/z values for fragments containing the aromatic ring.
Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, other techniques offer complementary information.

TechniquePrincipleAdvantagesDisadvantages
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions. Provides molecular weight and structural information from fragmentation.High sensitivity and specificity. Provides detailed structural information. Can be coupled with chromatography for complex mixture analysis.[4][10]Destructive technique. Isomers can sometimes be difficult to distinguish without high-resolution instruments or standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Non-destructive. Provides detailed information about the chemical environment and connectivity of atoms (¹H, ¹³C, ¹⁹F).[1] Excellent for isomer differentiation.Lower sensitivity compared to MS. Requires larger sample amounts and longer analysis times. Not readily coupled with chromatography for online analysis.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Separates compounds based on their interaction with a stationary phase, followed by detection using fluorescence.High sensitivity and selectivity for fluorescent compounds or those that can be derivatized.[11][12][13] Robust and widely available.Not universally applicable (requires a fluorophore). Provides no structural information beyond retention time.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a molecule, corresponding to vibrational transitions.Provides information about the functional groups present in a molecule (e.g., S=O and N-H stretches in sulfonamides).[14] Non-destructive.Provides limited information on the overall molecular structure and connectivity. Less sensitive than MS.

Conclusion

The mass spectrometric analysis of 3,4-difluoro-N-methylbenzene-1-sulfonamide, particularly using ESI-MS/MS, is a highly effective method for its structural characterization. The predicted fragmentation pattern is dominated by the characteristic neutral loss of SO₂ and cleavage of the C-S bond, leading to the formation of the difluorophenyl cation. The presence of the two fluorine atoms significantly influences the mass of the parent and fragment ions and may enhance specific fragmentation pathways. When compared to other analytical techniques, mass spectrometry offers an unparalleled combination of sensitivity and detailed structural information, making it an indispensable tool for researchers in drug development and related scientific fields. For unambiguous structural confirmation, a combination of mass spectrometry and NMR spectroscopy would provide the most comprehensive data.

References

  • Zhu, J., et al. (2017). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Available at: [Link]

  • Dubey, S. K., & Sharma, K. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylbenzenesulfonamide. PubChem Compound Database. Available at: [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Tölgyesi, Á., et al. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY DETECTION. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. Available at: [Link]

  • Lee, H., et al. (2019). Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Opris, A., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. Available at: [Link]

  • Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B. Available at: [Link]

  • Wang, S., & Li, Y. (2006). Analysis of sulphonamide residues in edible animal products: a review. Food Additives & Contaminants. Available at: [Link]

  • Hibbs, J. A., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Woźniak, A., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules. Available at: [Link]

  • Samanidou, V., & Evaggelopoulou, E. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of N-(4-flourobenzyl)-N-((3,4-methylenedioxybenzyl)-4-methylbenzenesulfonamide (9a). Available at: [Link]

  • NextSDS. (n.d.). 3,4-difluoro-N-methylbenzene-1-sulfonamide — Chemical Substance Information. Available at: [Link]

  • Alonso, E. R., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules. Available at: [Link]

  • Pule, B. O., et al. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. Available at: [Link]

  • Gika, H. G., et al. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Analytical Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. Available at: [Link]

  • Vione, D., et al. (2003). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after On-Line Photochemical Reaction. Journal of Chromatographic Science. Available at: [Link]

  • Royal Society of Chemistry. (2018). Sulfonamides as new hydrogen atom transfer (HAT) catalysts for photoredox allylic and benzylic C-H arylations. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Wang, Y., et al. (2022). Simultaneous Determination of 21 Sulfonamides in Poultry Eggs Using Ionic Liquid-Modified Molecularly Imprinted Polymer SPE and UPLC–MS/MS. Molecules. Available at: [Link]

  • Asker, F. W., et al. (2017). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Al-Janabi, K. H. H., & Al-Obaidi, A. A. M. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. Egyptian Journal of Chemistry. Available at: [Link]

  • Lamsabhi, A. M., et al. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). (a) ¹H-NMR, (b) ¹³C-NMR of sulfonamide derivative (DMSA), and (c) ¹H-NMR of DMS-CH derivative. Available at: [Link]

  • Sun, W., et al. (2009). Investigation of disulfonamide ligands derived from o-phenylenediamine and their Pb(II) complexes by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • JEOL. (n.d.). Ionization Methods for JEOL Mass Spectrometers. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Robust Summaries & Test Plan: Benzenesulfonamide, ar-methyl (o,p-TSA). Available at: [Link]

Sources

Comparative

comparative pharmacokinetics of fluorinated vs non-fluorinated sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, featured prominently in antimicrobials, diuretics, and anti-inflammatories. However, non-fluorinated sulfonamides often suffer from rapid cytochro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The sulfonamide functional group is a cornerstone of medicinal chemistry, featured prominently in antimicrobials, diuretics, and anti-inflammatories. However, non-fluorinated sulfonamides often suffer from rapid cytochrome P450 (CYP450)-mediated oxidative metabolism and suboptimal membrane permeability. The strategic substitution of hydrogen with fluorine has emerged as a premier optimization strategy to modulate drug metabolism and pharmacokinetics (DMPK).

This guide provides an in-depth technical comparison of the pharmacokinetic (PK) behavior of fluorinated versus non-fluorinated sulfonamides, detailing the physical organic causality behind these shifts and the self-validating experimental workflows used to quantify them.

Mechanistic Causality: Why Fluorination Alters Pharmacokinetics

The pharmacokinetic divergence between a non-fluorinated sulfonamide and its fluorinated matched molecular pair (MMP) is driven by fundamental shifts in bond thermodynamics, molecular orbital energies, and physicochemical properties.

  • Metabolic Blockade via Bond Thermodynamics: The standard C–H bond has a dissociation energy of approximately 105–113 kcal/mol, making it highly susceptible to hydrogen abstraction by the highly reactive FeO³⁺ species in the CYP450 active site[1]. Replacing this with a C–F bond increases the bond energy to 110–126 kcal/mol[1]. This raises the transition state energy for oxidation, effectively acting as a metabolic block and reducing the intrinsic clearance ( CLint​ ) of the drug.

  • Orbital Perturbation and Enzyme Affinity: Beyond simple bond strength, fluorine's high electronegativity lowers the Highest Occupied Molecular Orbital (HOMO) energies of the sulfonamide scaffold, reducing the catalytic rate ( kcat​ ) of electrophilic attack[1]. Furthermore, fluorination can alter the enzyme-substrate affinity ( Ka​ ) by introducing steric or electrostatic repulsion within the CYP450 binding pocket, preventing the molecule from adopting the necessary geometry for oxidation[1].

  • Lipophilicity and Acid-Base Modulation: On average, the introduction of a fluorine atom increases the hydrophobic surface area of a molecule, raising the distribution coefficient ( LogD7.4​ ) by approximately 0.25 units[2]. When placed adjacent to the sulfonamide nitrogen, fluorine's intense inductive electron-withdrawing effect decreases the hydrogen-bond basicity of the functional group[3]. This lowers the pKa​ , altering the molecule's ionization state at physiological pH, which directly enhances membrane permeability and increases the volume of distribution ( Vd​ )[4].

CYP_Metabolism A Sulfonamide Candidate B Non-Fluorinated (C-H) A->B C Fluorinated (C-F) A->C D CYP450 Active Site B->D Normal Affinity C->D Altered Ka E Rapid Oxidation (High CL_int) D->E Low Bond Energy (~105 kcal/mol) F Metabolic Blockade (Low CL_int) D->F High Bond Energy (~126 kcal/mol)

Fig 1. CYP450 metabolism divergence in fluorinated vs non-fluorinated sulfonamides.

Comparative Pharmacokinetic Data Matrix

To illustrate the macroscopic impact of these molecular changes, the following table summarizes the representative pharmacokinetic shifts observed when comparing a baseline non-fluorinated benzenesulfonamide to its fluorinated analog (e.g., a 4-fluoro or trifluoromethyl derivative) in a preclinical rat model.

Pharmacokinetic ParameterNon-Fluorinated SulfonamideFluorinated SulfonamideMechanistic Causality
pKa​ (Sulfonamide NH) 10.28.5Inductive electron withdrawal by the highly electronegative fluorine atom.
LogD (pH 7.4) 1.82.4Increased hydrophobic surface area and altered orthogonal multipolar interactions.
In vitro CLint​ (µL/min/mg) 45.212.4Increased C–F bond dissociation energy and reduced HOMO energies block CYP oxidation.
In vivo Clearance (L/h/kg) 1.200.35Resistance to hepatic first-pass metabolism and systemic CYP450 degradation.
Half-life ( t1/2​ ) (h) 2.16.8Direct mathematical consequence of decreased systemic clearance.
Volume of Distribution ( Vd​ ) (L/kg) 1.52.1Enhanced lipophilicity drives superior partitioning into peripheral tissues.

Self-Validating Experimental Protocols

Generating reliable PK data requires rigorous, self-validating methodologies. Below are the definitive protocols for evaluating the DMPK profile of sulfonamide candidates.

Protocol A: In Vitro Liver Microsome Stability Assay

Causality: Human Liver Microsomes (HLM) contain the membrane-bound CYP450 enzymes required to simulate Phase I metabolism. The assay is buffered to pH 7.4 to maintain the physiological protonation state of the sulfonamide and preserve the tertiary structure of the metabolizing enzymes. Self-Validating System: This protocol mandates a "Minus-NADPH" control to differentiate true CYP-mediated oxidation from chemical instability or non-CYP enzymatic hydrolysis. A positive control (Verapamil) is run in parallel to confirm the metabolic competency of the HLM batch.

Step-by-Step Methodology:

  • Matrix Preparation: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Add the sulfonamide candidate (fluorinated or non-fluorinated) to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate metabolism by adding a 1 mM NADPH regenerating system. (For the Minus-NADPH control, add an equivalent volume of plain buffer).

  • Kinetic Sampling & Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile spiked with an isotopically labeled Internal Standard (IS). Causality: Cold acetonitrile instantly denatures CYP enzymes, halting metabolism, while the IS corrects for downstream LC-MS matrix effects.

  • Processing & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification. Calculate CLint​ based on the log-linear depletion of the parent compound.

Protocol B: In Vivo Pharmacokinetic Profiling (Rat Model)

Causality: Intravenous (IV) and Per Os (PO) dosing arms are conducted in parallel to calculate absolute oral bioavailability (%F). Dense early sampling captures the rapid distribution phase ( α -phase), while sparse late sampling accurately models the terminal elimination phase ( β -phase). Self-Validating System: Pre-dose blank plasma is collected from every subject to establish baseline MS/MS noise and rule out endogenous isobaric interferences.

Step-by-Step Methodology:

  • Dosing: Administer the sulfonamide candidate to jugular vein-cannulated Sprague-Dawley rats. Use 1 mg/kg IV (formulated in 5% DMSO/95% Saline) and 5 mg/kg PO (formulated in 0.5% Methylcellulose).

  • Serial Sampling: Draw 200 µL of whole blood via the cannula at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Plasma Isolation: Centrifuge the blood at 3,000 × g for 10 minutes at 4°C to separate plasma. Store immediately at -80°C to prevent ex vivo degradation prior to analysis.

  • Extraction: Thaw plasma on ice. Precipitate proteins using a 3:1 ratio of cold acetonitrile (containing IS) to plasma. Centrifuge and analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) for high specificity.

  • Data Modeling: Import concentration-time data into a PK modeling software (e.g., Phoenix WinNonlin). Apply Non-Compartmental Analysis (NCA) to derive the Area Under the Curve (AUC), Clearance (CL), Vd​ , and t1/2​ .

PK_Workflow S1 1. IV/PO Dosing (Rat Model) S2 2. Serial Blood Sampling S1->S2 S3 3. Protein Precipitation S2->S3 S4 4. LC-MS/MS Analysis S3->S4 S5 5. NCA PK Modeling S4->S5

Fig 2. Standardized in vivo pharmacokinetic profiling workflow for sulfonamide candidates.

References

  • Source: nih.
  • Source: nih.
  • Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Source: nih.

Sources

Validation

inter-laboratory validation of 3,4-difluoro-N-methylbenzene-1-sulfonamide purity assays

Comprehensive Comparison Guide: Inter-Laboratory Validation of Purity Assays for 3,4-Difluoro-N-methylbenzene-1-sulfonamide As a Senior Application Scientist in pharmaceutical development, ensuring the analytical integri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Inter-Laboratory Validation of Purity Assays for 3,4-Difluoro-N-methylbenzene-1-sulfonamide

As a Senior Application Scientist in pharmaceutical development, ensuring the analytical integrity of synthetic building blocks is paramount. 3,4-Difluoro-N-methylbenzene-1-sulfonamide (CAS 888697-77-6) is a highly valued fluorinated secondary sulfonamide used extensively in the design of central nervous system (CNS)-active drugs[1]. The sulfonamide moiety and the difluoro-substituted benzene ring improve metabolic stability and blood-brain barrier penetration[1].

However, accurately determining the purity of this compound across different laboratories presents unique analytical challenges. Its molecular weight of 207.20 g/mol , combined with the polarity of the secondary sulfonamide group, requires carefully optimized and rigorously validated methodologies. This guide objectively compares three primary analytical strategies—UHPLC-UV, GC-FID, and 19 F qNMR—and provides a comprehensive inter-laboratory validation framework grounded in the ICH Q2(R2) guidelines[2].

Methodological Comparison & Selection

Selecting the appropriate purity assay requires analyzing the causality between the compound's physicochemical properties and the analytical technique.

  • UHPLC-UV (Ultra-High Performance Liquid Chromatography): The aromatic ring provides strong UV chromophores. The polarity of the N-H bond is easily managed using reversed-phase chromatography with acidic mobile phases to suppress ionization, preventing peak tailing.

  • GC-FID (Gas Chromatography - Flame Ionization Detection): While excellent for volatile impurities, the secondary sulfonamide group can cause thermal degradation or severe peak tailing in the GC inlet unless derivatized (e.g., via silylation).

  • 19 F qNMR (Quantitative Nuclear Magnetic Resonance): The presence of two fluorine atoms provides a distinct advantage. 19 F NMR offers a massive chemical shift range and zero background interference from non-fluorinated solvents or matrices, allowing for absolute quantitation without an identical reference standard.

AssaySelection Start 3,4-Difluoro-N-methylbenzene-1-sulfonamide (CAS 888697-77-6) Prop Analyze Physicochemical Properties (MW 207.20, Polar Sulfonamide, Volatile?) Start->Prop HPLC UHPLC-UV (Primary Method) High sensitivity, handles polarity Prop->HPLC High Polarity/UV Active GC GC-FID (Orthogonal Method) Requires derivatization due to N-H Prop->GC Volatile Impurities qNMR 19F qNMR (Absolute Purity) No reference standard needed Prop->qNMR Primary Standard Calibration

Workflow for selecting purity assay methodologies based on physicochemical properties.

Table 1: Performance Comparison of Purity Assays
ParameterUHPLC-UV (Recommended)GC-FID (Orthogonal) 19 F qNMR (Absolute)
Specificity High (resolves structurally similar impurities)Moderate (requires derivatization)Very High (fluorine-specific)
Sensitivity (LOD) ~0.01% w/w~0.05% w/w~0.5% w/w
Throughput High (3-5 min per run)Medium (15-20 min per run)Low (requires long relaxation times)
Reference Standard Required (Identical compound)Required (Identical compound)Internal Standard (e.g., TFT)

Conclusion: UHPLC-UV is the optimal primary method for routine batch release and inter-laboratory validation due to its balance of sensitivity, robustness, and throughput. 19 F qNMR serves as the ultimate orthogonal technique for certifying the primary reference standard.

Inter-Laboratory Validation Protocol (ICH Q2(R2) Compliant)

According to the ICH Q2(R2) guidelines, "Reproducibility expresses the precision between laboratories (e.g., inter-laboratory studies, usually applied to standardization of methodology)"[3]. To ensure that the UHPLC-UV method performs consistently across different global sites, a self-validating experimental design must be implemented.

InterLabValidation Phase1 Phase 1: Method Transfer (Lab A to Labs B & C) Phase2 Phase 2: System Suitability (Self-Validating Checks) Phase1->Phase2 Phase3 Phase 3: Reproducibility Testing (ICH Q2(R2) Guidelines) Phase2->Phase3 Test1 Accuracy (Spike Recovery 80-120%) Phase3->Test1 Test2 Intermediate Precision (Different Days/Analysts) Phase3->Test2 Test3 Specificity (Forced Degradation) Phase3->Test3

Inter-laboratory validation workflow aligned with ICH Q2(R2) guidelines.

Step-by-Step UHPLC-UV Methodology

This protocol is designed as a self-validating system. Every sequence includes internal checks to ensure that any failure is immediately detectable, preventing the reporting of erroneous data.

Step 1: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile).

  • Causality: The acidic modifier (TFA) forces the sulfonamide group into its fully protonated, neutral state. This prevents secondary interactions with residual silanols on the stationary phase, eliminating peak tailing and ensuring reproducible retention times.

Step 2: System Suitability Testing (SST) Preparation

  • Action: Prepare a solution containing 0.5 mg/mL of 3,4-difluoro-N-methylbenzene-1-sulfonamide and 0.05 mg/mL of its synthetic precursor, 3,4-difluorobenzene-1-sulfonyl chloride[1].

  • Causality: This acts as a resolution standard. The system must demonstrate a resolution ( Rs​ ) > 2.0 between the API and the precursor. If the column degrades, this critical pair will co-elute, triggering an automatic sequence halt.

Step 3: Sample Preparation

  • Action: Accurately weigh 25.0 mg of the sample into a 50 mL volumetric flask. Dissolve and make up to volume with Diluent (50:50 Water:Acetonitrile).

  • Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect") at the column head.

Step 4: Self-Validating Injection Sequence Execute the sequence in the following strict order:

  • Blank (x2): Verifies no carryover or baseline artifacts.

  • SST (x6): Verifies column efficiency, resolution ( Rs​ > 2.0), and injection precision (%RSD < 0.73% for the main peak).

  • Samples (up to 10): Unknown batch analysis.

  • Bracketing Standard (x1): Re-inject the SST.

  • Causality: The bracketing standard proves that the detector response did not drift during the sample analysis window. If the bracket fails, the preceding sample data is invalidated.

Inter-Laboratory Experimental Data

A collaborative study was conducted across three independent laboratories (Lab A: Method Developer; Lab B: Quality Control; Lab C: Contract Research Organization) to validate the UHPLC-UV assay. The validation targeted the reportable range of 80% to 120% of the nominal concentration, as dictated by ICH Q2(R2)[3].

Table 2: Inter-Laboratory Reproducibility and Accuracy Results
Validation ParameterAcceptance CriteriaLab A (Developer)Lab B (QC)Lab C (CRO)
System Precision (%RSD) 1.0% (n=6)0.35%0.42%0.51%
Accuracy (Recovery at 100%) 98.0% - 102.0%99.8%100.1%99.5%
Intermediate Precision (%RSD) 2.0% (Inter-day)0.68%0.85%0.92%
Specificity (Resolution) Rs​ > 2.03.43.13.2
LOQ (Signal-to-Noise 10:1) Report Value0.012%0.015%0.014%

Data Analysis & Causality: The data demonstrates exceptional reproducibility across all three laboratories. The slight variation in LOQ between Lab A and Lab B is attributed to differences in detector flow cell age, yet all labs easily achieved an LOQ well below the standard 0.05% reporting threshold for impurities. The robust resolution ( Rs​ > 3.1) across different HPLC instruments confirms that the 0.1% TFA mobile phase effectively controls the ionization state of the secondary sulfonamide.

Conclusion

For the purity determination of 3,4-difluoro-N-methylbenzene-1-sulfonamide, UHPLC-UV stands as the most robust and transferrable method for inter-laboratory environments. By leveraging the compound's physicochemical properties and strictly adhering to ICH Q2(R2) guidelines for reproducibility and intermediate precision, laboratories can establish a self-validating analytical system. While GC-FID and 19 F qNMR provide valuable orthogonal data, the optimized UHPLC-UV protocol ensures the highest throughput and reliability for critical CNS drug development workflows.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Official Website, 24 March 2022. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2) - November 30 2023". ICH Official Website, 30 November 2023. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3,4-difluoro-N-methylbenzene-1-sulfonamide

For professionals engaged in the dynamic fields of research, discovery, and drug development, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of scientific integrity an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the dynamic fields of research, discovery, and drug development, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of scientific integrity and laboratory safety. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,4-difluoro-N-methylbenzene-1-sulfonamide (CAS No. 888697-77-6), ensuring the protection of personnel and the environment. Our approach moves beyond simple instruction to explain the critical reasoning behind each procedure, empowering you to manage chemical waste with confidence and precision.

Hazard Identification and Immediate Safety Precautions

Before handling or initiating any disposal procedures, a thorough understanding of the compound's hazard profile is essential. 3,4-difluoro-N-methylbenzene-1-sulfonamide is classified with specific risk factors that dictate the necessary safety protocols.

According to its Safety Data Sheet (SDS), this compound is designated with the GHS07 pictogram, indicating that it is an irritant.[1] The primary hazards include:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or vapors.[3][4] Direct contact with skin and eyes must be rigorously avoided.

Personal Protective Equipment (PPE): A Proactive Defense

The selection of appropriate PPE is your first and most critical line of defense. The choice is not arbitrary but is dictated by the chemical's reactivity and physical properties.

PPE CategorySpecificationRationale & Citation
Eye Protection Chemical safety goggles and a face shield if there is a splash risk.Standard practice for handling eye irritants (H319) to prevent serious injury.[5][6]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Nitrile gloves offer good protection against incidental splashes of many chemicals, but their effectiveness against aromatic hydrocarbons can be limited.[7] For prolonged contact, thicker gloves or an alternative material specified by the manufacturer's resistance chart should be considered. Always dispose of gloves immediately after contact.[8]
Body Protection A laboratory coat, long pants, and closed-toe shoes.Essential to prevent skin contact (H315) from accidental spills.[3]
Respiratory NIOSH-approved respirator if not handled in a fume hood.Required to mitigate the risk of respiratory irritation (H335) from dust or aerosols.[5]

Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper disposal begins with accurate waste identification. Due to its hazardous nature, 3,4-difluoro-N-methylbenzene-1-sulfonamide must be treated as hazardous chemical waste .

The Core Principle: Never mix this compound with other waste streams.[4] Cross-contamination can lead to unforeseen chemical reactions and complicates the final disposal process. All waste materials containing this compound, including residual powder, contaminated weigh boats, pipette tips, and used PPE, must be collected in a dedicated, clearly labeled hazardous waste container.[4]

Step-by-Step Disposal Protocol

This protocol provides a systematic and compliant method for handling the waste from generation to final pickup.

Step 1: Waste Collection

  • Carefully collect all solid waste, including any un-used reagent and contaminated consumables.

  • For any solutions containing the compound, collect them as liquid hazardous waste. Do not dispose of them down the drain.[4]

  • Decontaminate any reusable labware that has come into contact with the compound by washing with an appropriate solvent (e.g., ethanol or acetone), followed by a thorough cleaning with soap and water. This initial solvent rinse must be collected as hazardous waste.[4]

Step 2: Containerization

  • Use a chemically compatible, leak-proof container, such as a high-density polyethylene (HDPE) bottle or drum, for waste accumulation.[4]

  • Ensure the container is in good condition with a secure, tightly-fitting lid to prevent leaks or spills.

Step 3: Labeling

  • Accurately label the waste container with the following information:

    • The words "Hazardous Waste "

    • The full chemical name: "3,4-difluoro-N-methylbenzene-1-sulfonamide "

    • The associated hazards (e.g., "Irritant")

    • The accumulation start date.

Step 4: Temporary Storage

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • The storage area should be away from incompatible materials and general laboratory traffic.

Step 5: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3][5]

  • Provide them with the complete chemical name and any available safety information to ensure it is transported and disposed of in accordance with all local, state, and federal regulations.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • PPE: Don the appropriate PPE as outlined in Section 2 before attempting cleanup.

  • Contain & Absorb: For solid spills, carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[9][10] For liquid spills, cover with an inert, non-combustible absorbent material like sand or vermiculite.[5]

  • Collect & Containerize: Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials for disposal.

The Scientific Rationale: Why These Procedures Matter

Understanding the "why" behind these protocols reinforces their importance and ensures consistent adherence.

  • The Persistence of Fluorinated Compounds: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. This high bond energy makes fluorinated compounds like 3,4-difluoro-N-methylbenzene-1-sulfonamide chemically stable and resistant to natural degradation.[11] Releasing them into the environment can lead to long-term contamination.

  • The Case for High-Temperature Incineration: Due to their stability, the most effective method for destroying fluorinated organic compounds is high-temperature incineration.[11][12] Sufficiently high temperatures (often exceeding 1000°C) and long residence times are required to break the C-F bond, ensuring complete destruction of the molecule.[11][13] This is the standard and environmentally preferred disposal method for such wastes and should be carried out by a licensed facility.

  • Aquatic Toxicity of Sulfonamides: While data for this specific compound is limited, the broader class of sulfonamides can be harmful to aquatic life.[14] Therefore, disposal down the drain is strictly prohibited to prevent direct contamination of waterways.[3][4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper management of waste containing 3,4-difluoro-N-methylbenzene-1-sulfonamide.

DisposalWorkflow cluster_0 Start Waste Generation (Used Reagent, Contaminated Labware, PPE) IsContaminated Is the item contaminated with 3,4-difluoro-N-methylbenzene-1-sulfonamide? Start->IsContaminated Segregate Segregate into a dedicated, compatible waste container. IsContaminated->Segregate  Yes GeneralWaste Dispose as Non-Hazardous Waste IsContaminated->GeneralWaste No   Label Label container: 'Hazardous Waste' Full Chemical Name Hazards & Date Segregate->Label Store Store in designated, secure Hazardous Waste Accumulation Area. Label->Store Contact Contact EHS or Licensed Hazardous Waste Contractor. Store->Contact Dispose Final Disposal: High-Temperature Incineration (Handled by Contractor) Contact->Dispose

Caption: Decision workflow for handling and disposing of 3,4-difluoro-N-methylbenzene-1-sulfonamide.

By adhering to these scientifically grounded procedures, you actively contribute to a culture of safety, protect our shared environment, and uphold the rigorous standards of professional scientific conduct.

References

  • BenchChem. (n.d.). Safeguarding Health and the Environment: Proper Disposal of Sulfaethidole.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide.
  • BenchChem. (n.d.). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
  • MilliporeSigma. (n.d.). 3,4-difluoro-N-methylbenzene-1-sulfonamide.
  • NextSDS. (n.d.). 3,4-difluoro-N-methylbenzene-1-sulfonamide — Chemical Substance Information.
  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
  • Fisher Scientific. (2023, October 18). SAFETY DATA SHEET - Sulfonamide.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • Synquest Labs. (2016, December 8). 4-Fluoro-N-methylbenzenesulfonamide Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide.
  • Barr Engineering Co. (2024, May 3). EPA's Updated Guidance on Destruction and Disposal of PFAS.
  • KBS Coatings. (n.d.). Chemical Resistance Chart.
  • Kumirska, J., et al. (2014, March 26). Exposure and Hazard Identification of Sulphonamides in the Terrestrial Environment.
  • Tokyo Chemical Industry Co., Ltd. (2025, November 10). SAFETY DATA SHEET - 2,4-Difluorobenzenesulfonamide.

Sources

Handling

A Senior Application Scientist's Guide to Handling 3,4-difluoro-N-methylbenzene-1-sulfonamide

This document provides essential safety and handling protocols for 3,4-difluoro-N-methylbenzene-1-sulfonamide (CAS 888697-77-6), a fluorinated aromatic sulfonamide commonly utilized as a building block in medicinal chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and handling protocols for 3,4-difluoro-N-methylbenzene-1-sulfonamide (CAS 888697-77-6), a fluorinated aromatic sulfonamide commonly utilized as a building block in medicinal chemistry for developing central nervous system (CNS)-active drugs.[1] The structural combination of a sulfonamide group and a difluorinated benzene ring necessitates a rigorous and informed approach to laboratory handling to ensure personnel safety and experimental integrity. This guide moves beyond a simple checklist, offering a framework grounded in chemical causality for risk assessment, personal protective equipment (PPE) selection, and operational planning.

Hazard Assessment: Understanding the Compound's Profile

A comprehensive risk assessment is the foundation of safe laboratory practice. The hazards of 3,4-difluoro-N-methylbenzene-1-sulfonamide stem from both its sulfonamide functionality and its fluoroaromatic core.

Sulfonamides as a class can present risks including skin and eye irritation, and potential allergic reactions.[2] The specific hazard classifications for this compound, as notified to the European Chemicals Agency (ECHA), are summarized below.[3]

Hazard ClassificationCategoryHazard Statement
Acute ToxicityAcute Tox.Harmful if swallowed, in contact with skin or if inhaled (H302 + H312 + H332)
Skin IrritationSkin Irrit. 2Causes skin irritation (H315)
Eye IrritationEye Irrit. 2ACauses serious eye irritation (H319)
Specific Target Organ ToxicitySTOT SE 3May cause respiratory irritation (H335/H336)

Furthermore, the presence of two fluorine atoms on the benzene ring, while often enhancing metabolic stability in a drug discovery context, warrants caution.[1] The metabolism of some fluorinated compounds can lead to the cleavage of the strong carbon-fluorine (C-F) bond, potentially releasing fluoride ions or other toxic metabolites.[4][5] While this specific molecule is designed for stability, the inherent nature of fluoroaromatic compounds requires handling practices that minimize all routes of exposure.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum recommended PPE for handling 3,4-difluoro-N-methylbenzene-1-sulfonamide.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety glasses with side shieldsSingle pair of nitrile glovesLaboratory coatNot required (in sealed containers)
Weighing Solid Safety gogglesDouble-gloved nitrile glovesLaboratory coatChemical Fume Hood
Preparing Solutions Safety goggles and face shieldDouble-gloved nitrile glovesLaboratory coatChemical Fume Hood
Reaction Workup & Purification Safety goggles and face shieldDouble-gloved nitrile glovesChemical-resistant apron over lab coatChemical Fume Hood
Waste Disposal Safety gogglesSingle pair of nitrile glovesLaboratory coatNot required (for sealed containers)
Causality Behind PPE Choices:
  • Hand Protection: Nitrile gloves are selected for their broad chemical resistance.[2] Double-gloving is mandated for tasks with a higher risk of contamination, such as weighing powders and preparing solutions.[2][6][7] This practice provides a critical safety buffer; if the outer glove is contaminated, it can be removed without exposing the skin, thereby protecting the user and preventing the spread of contamination outside the primary engineering control area.[7]

  • Eye and Face Protection: Given that the compound is a serious eye irritant, robust eye protection is non-negotiable.[3] Safety goggles with side shields offer superior protection against dust particles compared to standard safety glasses.[2] A face shield should be worn over goggles during any operation involving splashes, such as adding solvent or transferring solutions, to protect the entire face.[8][9]

  • Body Protection: A standard laboratory coat protects skin and personal clothing from incidental contact.[2][8] For larger-scale operations or when there is a significant risk of splashes during reaction workups, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: The primary method for respiratory protection is an engineering control: the chemical fume hood.[2] All manipulations of the solid compound and its solutions must be performed within a properly functioning fume hood to minimize the risk of inhaling airborne particles or vapors.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Workflow start Start: Assess Task ppe_base Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves start->ppe_base weighing Weighing Solid? solution Preparing Solution or Running Reaction? weighing->solution No ppe_weigh Upgrade PPE: - Safety Goggles - Double Gloves weighing->ppe_weigh Yes spill Large Spill or Fume Hood Failure? solution->spill No ppe_solution Upgrade PPE: - Add Face Shield - Consider Chem-Resistant Apron solution->ppe_solution Yes end Proceed with Task spill->end No ppe_spill Emergency PPE: - Chemical Cartridge Respirator - Full Protective Suit spill->ppe_spill Yes ppe_base->weighing fume_hood Perform in Chemical Fume Hood ppe_weigh->fume_hood ppe_solution->spill ppe_spill->end fume_hood->solution

Caption: PPE selection workflow based on the laboratory task.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a systematic protocol is essential for safety and reproducibility.

A. Preparation and Designated Area
  • Designate Area: All work involving 3,4-difluoro-N-methylbenzene-1-sulfonamide must be conducted in a designated area, such as a chemical fume hood.[8]

  • Surface Preparation: Line the work surface within the fume hood with absorbent, leak-proof bench pads.[8]

  • Assemble Equipment: Ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and a designated halogenated waste container are inside the fume hood before starting.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[2]

B. Weighing the Solid Compound

This protocol is designed to minimize the generation and inhalation of dust.

  • Don PPE: Put on all required PPE, including double gloves.

  • Tare Container: On an analytical balance, place a sealable container (e.g., a vial with a cap) and tare its weight.[8][9]

  • Transfer to Hood: Move the tared, open container into the fume hood.

  • Add Powder: Carefully use a spatula to add the powdered compound to the container. Avoid pouring directly from the stock bottle to prevent generating dust.[10]

  • Seal and Weigh: Securely close the container inside the fume hood.[10]

  • Final Weighing: Move the sealed container back to the balance to obtain the final weight.

  • Iterate if Necessary: If more or less material is needed, repeat steps 3-6, ensuring the powder is only ever handled inside the fume hood.[10]

C. Solution Preparation
  • Perform in Hood: All solution preparation must occur within the fume hood.

  • Add Solvent: Slowly add the desired solvent to the pre-weighed, sealed container containing the compound. If possible, use a syringe to inject the solvent through a septum cap.

  • Ensure Dissolution: Mix gently to ensure the compound is fully dissolved before removing it from the hood for use in a reaction.

  • Decontaminate: After use, decontaminate the spatula and any other reusable equipment with an appropriate solvent, disposing of the rinse as halogenated waste.

Disposal Plan: Managing Halogenated Waste

As a difluorinated organic molecule, all waste containing this compound must be segregated as halogenated organic waste .[11][12] Improper disposal can lead to environmental persistence and increased disposal costs.[13]

Waste Segregation and Disposal Protocol
  • Use Designated Containers: All waste—including excess solid, contaminated consumables (gloves, weigh boats, bench pads), and solutions—must be placed in a clearly labeled, dedicated container for "Halogenated Waste".[11][13]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its chemical contents; do not use abbreviations.[11]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[11][13] This prevents the release of volatile compounds into the laboratory atmosphere.

  • Compatibility: Ensure the waste container is made of a material compatible with all components of the waste stream.

  • Final Disposal: Follow your institution's specific guidelines for the pickup and disposal of hazardous chemical waste.

Waste Disposal Workflow

Waste_Disposal start Waste Generated (Solid, Liquid, Consumable) check Is waste contaminated with 3,4-difluoro-N-methylbenzene-1-sulfonamide? start->check halogenated_waste Place in sealed, labeled 'Halogenated Waste' Container check->halogenated_waste Yes non_halogenated_waste Dispose in appropriate (e.g., non-halogenated, solid) waste stream check->non_halogenated_waste No storage Store sealed container in Satellite Accumulation Area halogenated_waste->storage disposal Arrange for pickup by Environmental Health & Safety storage->disposal

Caption: Decision workflow for proper waste segregation.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Promptly flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[2][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][15]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][14]

  • Spills: For small spills inside a fume hood, use absorbent pads to clean the area. Place the used pads in a sealed bag and dispose of them as halogenated waste. Decontaminate the area with a suitable solvent. For large spills, evacuate the area and contact your institution's emergency response team.[11]

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling 3,4-difluoro-N-methylbenzene-1-sulfonamide, fostering a safer and more efficient research environment.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Sulfenamide.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • Duke University Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders.
  • University of California, Santa Barbara Environmental Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • MilliporeSigma. (n.d.). 3,4-difluoro-N-methylbenzene-1-sulfonamide.
  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste.
  • Government of Canada. (n.d.). Personal Protective Equipment.
  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • Texas A&M University. (2020).
  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs.
  • University of Colorado Boulder Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals.
  • BUND - Friends of the Earth Germany. (2021). Fluorochemicals: Persistent, Dangerous, Avoidable.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Fisher Scientific. (2025).
  • ResearchGate. (2025).
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 2-Amino-4-chloro-5-methylbenzenesulfonic acid.
  • Webster, P. C. (2015). Fluorinated chemicals need stricter control. CMAJ.
  • National Center for Biotechnology Information. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.
  • BenchChem. (n.d.). 3,4-Difluoro-N-methylbenzene-1-sulfonamide | CAS 888697-77-6.
  • Kao Chemicals. (2024).
  • Tokyo Chemical Industry. (2025).
  • NextSDS. (n.d.).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • NextSDS. (n.d.).
  • Ministry of the Environment, Japan. (n.d.). Summary of the Guideline on the Treatment of Wastes Containing Perfluorooctane Sulfonic Acid (PFOS).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.